Plecanatide acetate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C67H108N18O28S4 |
|---|---|
分子量 |
1741.9 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H104N18O26S4.C2H4O2/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85;1-2(3)4/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109);1H3,(H,3,4)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-;/m0./s1 |
InChIキー |
NTDAGCOLNINBIG-DVBUSZEGSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Plecanatide Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide (B610132) acetate (B1210297), a synthetic analog of human uroguanylin (B126073), is a guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of action of plecanatide, detailing its molecular interactions, the resultant signaling cascade, and its physiological effects on the gastrointestinal tract. This document summarizes key quantitative data, provides detailed experimental protocols for assessing plecanatide's activity, and includes visualizations of the signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Plecanatide is a 16-amino acid peptide that acts locally on the luminal surface of the intestinal epithelium.[2][4] Structurally similar to the endogenous peptide uroguanylin, plecanatide functions as a selective agonist for the guanylate cyclase-C (GC-C) receptor.[3][4] A key feature of plecanatide is its pH-sensitive activity, which mimics that of uroguanylin, showing preferential binding and activation of GC-C in the slightly acidic environment of the proximal small intestine.[3][5] This targeted action, coupled with its minimal systemic absorption, contributes to its efficacy and safety profile in the treatment of constipation-related disorders.[1][2]
Core Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway
Plecanatide's therapeutic effect is initiated by its binding to the extracellular domain of the GC-C receptor on intestinal epithelial cells.[3] This interaction triggers a cascade of intracellular events, leading to increased intestinal fluid secretion and accelerated transit.
Receptor Binding and Activation
The binding of plecanatide to the GC-C receptor is a critical first step. This interaction is pH-dependent, with higher affinity in the acidic milieu (pH 5-6) of the duodenum and jejunum.[3][5] This pH sensitivity is attributed to the presence of acidic amino acid residues at the N-terminus of the peptide.[5]
Intracellular Signaling Cascade
Upon binding of plecanatide, the GC-C receptor undergoes a conformational change that activates its intracellular catalytic domain.[2] This leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] The resulting increase in intracellular cGMP concentration serves as the primary second messenger in this pathway.
Elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII) and, to a lesser extent, protein kinase A (PKA).[6] These kinases then phosphorylate the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel located on the apical membrane of intestinal epithelial cells.[1][6]
Physiological Effects
Phosphorylation of CFTR leads to the opening of the channel and the subsequent secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][2][6] This efflux of anions creates an osmotic gradient that draws water into the intestines, thereby increasing the volume of intestinal fluid.[1] The increased fluid content softens the stool and facilitates its passage through the colon, alleviating the symptoms of constipation.[1] Additionally, elevated cGMP levels may also reduce the activity of pain-sensing nerves in the intestine, which can help alleviate abdominal pain associated with IBS-C.[2]
Plecanatide signaling pathway in intestinal epithelial cells.
Quantitative Data
The efficacy of plecanatide has been demonstrated in several clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of Plecanatide in Chronic Idiopathic Constipation (CIC) - Phase III Trials
| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | p-value (vs. Placebo) |
| Durable Overall CSBM Responders (%) | 21.0% | 19.5% | 10.2% | <0.001 |
| Mean Change in Weekly SBMs from Baseline | 3.2 | 3.1 | 1.3 | <0.001 |
| Mean Change in Weekly CSBMs from Baseline | 2.5 | 2.2 | 1.2 | <0.001 |
| Mean Change in Bristol Stool Form Scale (BSFS) | 1.5 | 1.5 | 0.8 | <0.001 |
CSBM: Complete Spontaneous Bowel Movement; SBM: Spontaneous Bowel Movement. Data sourced from a 12-week treatment period.[2][7]
Table 2: Efficacy of Plecanatide in Irritable Bowel Syndrome with Constipation (IBS-C) - Phase III Trials
| Endpoint | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | p-value (vs. Placebo) |
| Overall Responders (%) - Study 1 | 30.2% | 29.5% | 17.8% | <0.001 |
| Overall Responders (%) - Study 2 | 21.5% | 24.0% | 14.2% | P=0.009, P<0.001 |
Overall responder defined as a patient meeting both abdominal pain intensity and stool frequency responder criteria in the same week for at least 6 of the 12 treatment weeks.[8]
Table 3: In Vitro Bioactivity of Plecanatide
| Compound | Cell Line | Assay | Endpoint | Potency (EC₅₀) |
| Plecanatide | T84 | cGMP Production | cGMP Stimulation | ~190 nM |
Data from in vitro cGMP stimulation assays in the T84 human colon carcinoma cell line.[9]
Experimental Protocols
The following protocols describe key experiments used to characterize the mechanism of action of plecanatide.
Ussing Chamber Assay for Intestinal Ion Secretion
This protocol details the use of Ussing chambers to measure plecanatide-induced ion secretion in intestinal tissue, a direct functional measure of its activity.
Materials:
-
Animal model (e.g., male Sprague-Dawley rats)
-
Plecanatide
-
Krebs Ringer Bicarbonate (KRB) buffer
-
Glucose and Mannitol (B672)
-
Ussing chamber system with electrodes and voltage-current clamp amplifier
-
Dissection tools
Procedure:
-
Tissue Preparation: Humanely euthanize the animal and excise a segment of the distal colon. Place the tissue in ice-cold, oxygenated KRB solution. Open the segment along the mesenteric border to create a flat sheet and gently rinse the mucosal surface.
-
Mounting: Mount the stripped intestinal mucosa onto an Ussing chamber slider with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.
-
Equilibration: Fill both chambers with pre-warmed and gassed KRB buffer. Add glucose to the serosal buffer and an equimolar concentration of mannitol to the mucosal buffer. Allow the tissue to equilibrate for 20-30 minutes until a stable basal short-circuit current (Isc) is achieved.
-
Measurement: Clamp the transepithelial voltage to 0 mV. The current required to maintain this clamp is the Isc, representing net active ion transport.
-
Plecanatide Stimulation: Add plecanatide at desired concentrations to the apical chamber. Record the change in Isc over time. A cumulative dose-response can be generated by adding increasing concentrations.
-
Data Analysis: The change in Isc from baseline following the addition of plecanatide is a measure of its ability to stimulate ion secretion.
Workflow for assessing plecanatide-induced ion secretion.
cGMP Stimulation Assay in T84 Cells
This protocol describes a cell-based assay to quantify the ability of plecanatide to stimulate the production of its second messenger, cGMP.
Materials:
-
T84 human colon carcinoma cell line
-
Cell culture medium (e.g., DMEM/F-12) and supplements
-
Plecanatide
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Lysis buffer (e.g., 0.1 M HCl)
-
Commercial cGMP ELISA kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture T84 cells in 24- or 48-well plates until a confluent monolayer is formed.
-
Pre-incubation: Wash the cell monolayers with serum-free medium. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) in serum-free medium for approximately 10-15 minutes at 37°C to prevent cGMP degradation.
-
Plecanatide Stimulation: Prepare serial dilutions of plecanatide in serum-free medium containing the phosphodiesterase inhibitor. Remove the pre-incubation medium and add the plecanatide dilutions to the cells. Include a vehicle control. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by removing the treatment medium and adding cold lysis buffer (e.g., 0.1 M HCl). Incubate on ice for 10-15 minutes.
-
Sample Preparation: Transfer the lysates to microcentrifuge tubes and centrifuge to pellet cell debris. Collect the supernatant containing the intracellular cGMP.
-
cGMP Quantification: Measure the cGMP concentration in the supernatants using a commercial cGMP ELISA kit, following the manufacturer's instructions.
-
Data Normalization and Analysis: Determine the protein concentration in the cell pellet from each well using a protein assay. Normalize the cGMP concentration to the protein concentration. Plot the normalized cGMP concentration against the plecanatide concentration to generate a dose-response curve and calculate the EC₅₀ value.
Workflow for quantifying intracellular cGMP levels.
Conclusion
Plecanatide acetate exerts its therapeutic effect through a well-defined mechanism of action centered on the activation of the guanylate cyclase-C receptor and the subsequent cGMP signaling cascade. This leads to increased intestinal fluid secretion and accelerated transit, effectively addressing the symptoms of chronic idiopathic constipation and irritable bowel syndrome with constipation. The localized action and pH sensitivity of plecanatide contribute to its targeted efficacy within the gastrointestinal tract. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and build upon the therapeutic potential of GC-C agonists.
References
- 1. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Discovery and Development of Plecanatide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide (B610132), marketed under the brand name Trulance®, is a second-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults.[1][2] Developed as a synthetic analog of the endogenous human peptide uroguanylin (B126073), plecanatide utilizes a targeted, luminal-acting mechanism to stimulate intestinal fluid secretion and accelerate transit.[1][3] Its design as a uroguanylin analog, differing by a single amino acid, is intended to replicate the physiological activity of the native peptide in a pH-sensitive manner.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols that defined the therapeutic profile of plecanatide.
Discovery and Design
The development of plecanatide was founded on the understanding of the physiological roles of the endogenous peptides guanylin (B122020) and uroguanylin.[1] These peptides regulate intestinal fluid and electrolyte homeostasis by activating the GC-C receptor.[1][2] Plecanatide was designed as a structural analog of human uroguanylin.[3][4]
Plecanatide is a 16-amino-acid peptide with the chemical name: L-Leucine, L-asparaginyl-L-α-aspartyl-L-α-glutamyl-L-cysteinyl-L-αglutamyl-L-leucyl-L-cysteinyl-L-valyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteinyl-, cyclic (4→12),(7→15)-bis(disulfide).[4] Its structure is nearly identical to human uroguanylin, with the exception of the substitution of Aspartic acid at position 3 with Glutamic acid.[3][5] This modification enhances the peptide's stability while preserving its biological activity.[3] Disulfide bonds are present between Cys4 and Cys12, and Cys7 and Cys15.[5]
The molecular formula of plecanatide is C65H104N18O26S4, and the molecular weight is 1682 daltons.[4][6] It is an amorphous white to off-white powder that is soluble in water.[4]
Mechanism of Action
Plecanatide is an agonist of guanylate cyclase-C (GC-C) and, like its endogenous counterpart uroguanylin, acts locally on the luminal surface of the intestinal epithelium.[4][7]
The activation of GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][8] The subsequent increase in intracellular cGMP has two primary effects:
-
It stimulates the secretion of chloride and bicarbonate into the intestinal lumen, primarily through the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[4][7] This leads to an increase in intestinal fluid and accelerated transit.[4][7]
-
In animal models, plecanatide has been shown to reduce abdominal muscle contractions, which is a measure of intestinal pain.[7] The exact mechanism for this anti-nociceptive effect is not fully understood but may be related to the anti-inflammatory action of GC-C or inhibition of sensory neurons.[5]
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plecanatide - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Plecanatide? [synapse.patsnap.com]
Navigating the Local Landscape: A Technical Guide to Plecanatide Pharmacokinetics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacokinetic properties of plecanatide (B610132) as observed in various animal models. Plecanatide, a guanylate cyclase-C (GC-C) agonist, is structurally analogous to human uroguanylin (B126073) and is approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). A defining characteristic of plecanatide is its local action within the gastrointestinal (GI) tract, which profoundly influences its pharmacokinetic profile.
Executive Summary: A Paradigm of Minimal Systemic Exposure
Preclinical studies in animal models have consistently demonstrated that plecanatide exhibits minimal systemic absorption following oral administration.[1][2] Consequently, plasma concentrations of both the parent drug and its active metabolite are typically below the lower limit of quantitation (LLOQ).[1][3] This fundamental characteristic makes the generation of traditional pharmacokinetic parameter tables for Cmax, Tmax, and AUC largely unfeasible and not applicable for describing the drug's behavior.[1][3][4] The therapeutic action of plecanatide is localized to the luminal surface of the intestinal epithelium, obviating the need for significant systemic exposure to achieve its desired pharmacodynamic effect.[1][5]
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
The ADME properties of plecanatide are intrinsically linked to its nature as a peptide and its localized mechanism of action.
Absorption: Following oral administration in animal models, plecanatide is negligibly absorbed from the gastrointestinal tract.[1] In vitro studies using Caco-2 cell monolayers, a model of intestinal permeability, have likely been employed to confirm this low permeability characteristic, a common practice for orally administered peptides.
Distribution: Given the minimal absorption, the distribution of plecanatide into systemic circulation and peripheral tissues is negligible.[1] The drug's effects are confined to the GI tract where it exerts its pharmacological activity.[1][2]
Metabolism: Plecanatide undergoes metabolism within the gastrointestinal tract.[1][3] The primary metabolic pathway involves the proteolytic cleavage of the terminal leucine (B10760876) amino acid, resulting in an active metabolite.[1][3] Both plecanatide and its active metabolite are further degraded by proteases within the intestinal lumen into smaller, inactive peptides and constituent amino acids.[1][3] In vitro studies using simulated intestinal fluid have likely been used to characterize this metabolic stability.[6]
Excretion: As systemic absorption is minimal, excretion is primarily through the feces in the form of metabolites and degraded peptides. No formal excretion studies in animals have been detailed in the available literature, which is consistent with a locally acting, minimally absorbed drug.
Signaling Pathway and Mechanism of Action
Plecanatide exerts its therapeutic effect by activating the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1] This initiates a signaling cascade that results in increased intestinal fluid secretion and accelerated transit.
Caption: Plecanatide's GC-C signaling pathway in intestinal epithelial cells.
Experimental Protocols in Animal Models
While specific, detailed protocols from individual preclinical studies are proprietary, the general methodologies for evaluating a locally acting compound like plecanatide can be outlined.
In Vivo Pharmacodynamic Models
-
Intestinal Transit Studies:
-
Animal Model: Typically mice or rats.
-
Methodology: Animals are fasted and then administered a charcoal meal (a non-absorbable marker) with or without plecanatide via oral gavage. After a specified time, animals are euthanized, and the distance traveled by the charcoal meal through the small intestine is measured. An increase in the transit distance relative to the control group indicates a pro-motility effect.
-
-
Intestinal Secretion Studies (Gut Loop Model):
-
Animal Model: Typically rats.
-
Methodology: Animals are anesthetized, and a segment of the small intestine (e.g., jejunum) is isolated and ligated at both ends to create a "loop." Plecanatide or a vehicle control is injected into the lumen of the loop. After a set period, the loop is excised, and the fluid accumulation is measured by weight or volume. An increase in the fluid-to-length ratio indicates a secretagogue effect.
-
Visceral Hypersensitivity Models
-
Animal Model: Rats with induced visceral hypersensitivity (e.g., via trinitrobenzene sulfonic acid [TNBS] instillation or partial restraint stress).[7]
-
Methodology: Visceral sensitivity is assessed by measuring the abdominal muscle contraction response to colorectal distension (CRD) using a balloon catheter.[7] Plecanatide is administered orally prior to the CRD procedure. A reduction in the number of abdominal contractions at various distension pressures, compared to vehicle-treated animals, suggests an analgesic effect.[7]
Bioanalytical Methods
Due to the extremely low to non-existent plasma concentrations, the development of highly sensitive bioanalytical methods is critical, though ultimately may not be able to quantify systemic levels.
-
Technique: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the method of choice due to its high sensitivity and selectivity.
-
Matrix: Animal plasma (e.g., from rat or dog).
-
Protocol Outline:
-
Sample Collection: Blood samples are collected at various time points after oral administration into tubes containing an anticoagulant (e.g., K2EDTA) and protease inhibitors to prevent peptide degradation.
-
Plasma Separation: Samples are centrifuged to separate plasma, which is then stored frozen until analysis.
-
Sample Preparation: A protein precipitation or solid-phase extraction (SPE) step is employed to extract plecanatide from the plasma matrix and remove interfering substances.
-
LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system for separation and detection.
-
Quantification: Despite the high sensitivity of modern instruments, for plecanatide, the results are consistently reported as below the lower limit of quantitation.
-
Experimental and Logical Workflows
The workflow for preclinical evaluation of plecanatide focuses on establishing its local GI activity and confirming its lack of systemic exposure.
Caption: Preclinical evaluation workflow for a locally-acting GI drug like plecanatide.
Conclusion
The pharmacokinetic profile of plecanatide in animal models is characterized by its minimal systemic absorption and localized action within the gastrointestinal tract. This profile is a direct consequence of its design as a peptide agonist of the GC-C receptor, intended to mimic the endogenous ligand uroguanylin. For drug development professionals, the focus of preclinical assessment for plecanatide and similar molecules shifts from characterizing systemic exposure to robustly demonstrating local pharmacodynamic activity and confirming the lack of systemic absorption to build a strong safety profile. This approach, validated through a combination of in vitro assays and in vivo models of GI function, provides a comprehensive understanding of the drug's behavior and therapeutic potential.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
Plecanatide Acetate: A Guanylate Cyclase-C Agonist for Gastrointestinal Disorders
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Plecanatide (B610132) acetate (B1210297), a synthetic analog of human uroguanylin (B126073), is a potent and selective guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides a comprehensive overview of the core scientific principles of plecanatide, including its mechanism of action, signaling pathways, and key preclinical and clinical data. Detailed experimental protocols are provided to facilitate further research and development in the field of GC-C agonism.
Introduction
Chronic idiopathic constipation and irritable bowel syndrome with constipation are prevalent gastrointestinal disorders that significantly impact patients' quality of life. Plecanatide acetate represents a targeted therapeutic approach, mimicking the action of the endogenous hormone uroguanylin to stimulate intestinal fluid secretion and accelerate transit. As a 16-amino acid peptide, plecanatide acts locally in the gastrointestinal tract with minimal systemic absorption, contributing to its favorable safety profile.[1] This document serves as a technical resource for scientists and clinicians, detailing the pharmacology, experimental evaluation, and clinical application of plecanatide.
Chemical and Physical Properties
Plecanatide is a synthetic peptide that is structurally analogous to human uroguanylin.[2] It differs by a single amino acid substitution of glutamic acid for aspartic acid at position 3.[2] This modification is designed to enhance its stability and activity at the pH of the proximal small intestine.
| Property | Value |
| Chemical Name | L-Leucine, L-asparaginyl-L-α-aspartyl-L-α-glutamyl-L-cysteinyl-L-α-glutamyl-L-leucyl-L-cysteinyl-L-valyl-L-asparaginyl-L-valyl-L-alanyl-L-cysteinyl-L-threonylglycyl-L-cysteinyl-, cyclic (4→12),(7→15)-bis(disulfide) |
| Molecular Formula | C65H104N18O26S4 |
| Molecular Weight | 1681.89 g·mol−1 |
| Amino Acid Sequence | NDECELCVNVACTGCL |
| Appearance | Amorphous, white to off-white powder |
| Solubility | Soluble in water |
Mechanism of Action and Signaling Pathway
Plecanatide exerts its pharmacological effect through the activation of guanylate cyclase-C (GC-C), a transmembrane receptor located on the apical surface of intestinal epithelial cells.[1]
Signaling Cascade
The binding of plecanatide to GC-C initiates a downstream signaling cascade:
-
GC-C Activation: Plecanatide binding to the extracellular domain of GC-C induces a conformational change, activating the intracellular catalytic domain.
-
cGMP Production: The activated GC-C catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3]
-
CFTR Activation: Intracellular cGMP allosterically activates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel.[4]
-
Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen.[4] This increase in luminal anions creates an osmotic gradient, drawing water into the intestines and increasing intestinal fluid.[4]
-
Accelerated Transit: The increased fluid content softens the stool and accelerates intestinal transit, thereby alleviating constipation.[1]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Plecanatide's High-Affinity Binding to Guanylate Cyclase-C: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of plecanatide (B610132) to its molecular target, the guanylate cyclase-C (GC-C) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.
Core Mechanism of Action: A Potent GC-C Agonist
Plecanatide is a synthetic analog of the endogenous human peptide uroguanylin (B126073). It functions as a potent agonist for the guanylate cyclase-C (GC-C) receptor, which is located on the apical surface of intestinal epithelial cells.[1] The binding of plecanatide to the GC-C receptor is a critical initiating event that triggers a downstream signaling cascade, culminating in increased intestinal fluid secretion and accelerated transit. This localized action within the gastrointestinal tract minimizes systemic exposure and associated side effects.[2]
A key characteristic of plecanatide's interaction with the GC-C receptor is its pH-dependent binding affinity.[3][4] Mimicking its natural counterpart, uroguanylin, plecanatide exhibits preferential binding in the slightly acidic environment of the proximal small intestine.[3] This targeted engagement is thought to contribute to its efficacy profile.
Quantitative Analysis of Binding Affinity
The binding affinity of plecanatide for the GC-C receptor has been quantified using competitive binding assays. These experiments measure the concentration of plecanatide required to displace a radiolabeled ligand from the receptor, providing a measure of its binding potency. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.
| Compound | IC50 (nM) | Cell Line/System | Radioligand | Reference |
| Plecanatide | 1.9 | Membranes from HEK cells expressing human GC-C | [¹²⁵I]-bacterial enterotoxin (ST) peptide | [5] |
| Uroguanylin | 2.8 | Membranes from HEK cells expressing human GC-C | [¹²⁵I]-bacterial enterotoxin (ST) peptide | [5] |
Functional Potency: cGMP Stimulation
The binding of plecanatide to the GC-C receptor leads to the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The potency of this functional response is quantified by the half-maximal effective concentration (EC50) in cGMP stimulation assays.
| Compound | EC50 (nM) | Cell Line | Reference |
| Plecanatide | 190 | T84 | [6] |
| Plecanatide | 480 | T84 | [5] |
| Uroguanylin | 560 | T84 | [5] |
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity of plecanatide to the GC-C receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparations from Human Embryonic Kidney (HEK) cells stably expressing human GC-C.[5]
-
[¹²⁵I]-labeled heat-stable enterotoxin (STY72F) as the radioligand.[5]
-
Unlabeled plecanatide and other competing ligands.
-
Assay buffer.
Procedure:
-
Incubate 40 to 50 µg of membrane protein with approximately 100,000 cpm of the radiolabeled ST peptide.[5]
-
Add various concentrations of unlabeled plecanatide to the incubation mixture.[5]
-
Incubate the mixture for 1 hour at 37°C.[5]
-
Separate the membrane-bound radioactivity from the unbound radioligand.
-
Measure the radioactivity associated with the membrane fraction.
-
The IC50 value is calculated as the concentration of plecanatide that displaces 50% of the radiolabeled ST peptide from the GC-C receptor.[5]
cGMP Stimulation Assay in T84 Cells
This functional assay measures the ability of plecanatide to stimulate the production of intracellular cGMP in a human colon carcinoma cell line that endogenously expresses the GC-C receptor.
Materials:
-
T84 human colon carcinoma cells.
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum.
-
Plecanatide.
-
Phosphodiesterase inhibitor (e.g., 1 mmol/L isobutylmethylxanthine - IBMX).[6]
-
3% perchloric acid for reaction termination.[6]
-
0.5 N NaOH for neutralization.[6]
-
Commercially available cGMP ELISA kit.
Procedure:
-
Culture T84 cells to confluency in 96-well plates.[7]
-
Pre-incubate the confluent cell monolayers with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) in DMEM for 10 minutes at 37°C to prevent cGMP degradation.[6]
-
Incubate the cells with varying concentrations of plecanatide for 30 minutes.[6]
-
Terminate the reaction by adding 3% perchloric acid.[6]
-
Centrifuge the cell lysates and neutralize the supernatants with 0.5 N NaOH.[6]
-
Measure the concentration of cGMP in the supernatants using a commercial ELISA kit.[6]
-
The EC50 value is determined by plotting the cGMP concentration against the plecanatide concentration.
Signaling Pathway and Experimental Workflow Visualization
References
- 1. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Therapeutically targeting guanylate cyclase‐C: computational modeling of plecanatide, a uroguanylin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Deep Dive into Plecanatide: A Uroguanylin Analog for Gastrointestinal Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Plecanatide (B610132), a structural analog of the endogenous human peptide uroguanylin (B126073), represents a targeted therapeutic advancement in the management of functional gastrointestinal disorders, specifically Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C).[1][2][3] This whitepaper provides a comprehensive technical overview of plecanatide, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.
Molecular Profile and Mechanism of Action
Plecanatide is a 16-amino acid peptide that differs from human uroguanylin by a single amino acid substitution: an aspartic acid is replaced with a glutamic acid at the third position.[4][5] This modification is designed to enhance stability while preserving the peptide's pH-sensitive binding activity.[4][6]
The therapeutic effect of plecanatide is mediated through its action as a selective agonist of the Guanylate Cyclase-C (GC-C) receptor, located on the apical surface of intestinal epithelial cells.[5][7] Its mechanism unfolds through a localized signaling cascade within the gastrointestinal tract, as systemic absorption is negligible.[1][2][8]
Signaling Pathway:
-
Receptor Binding: Plecanatide binds to the GC-C receptor. This binding is pH-dependent, with optimal activity in the slightly acidic environment (pH 5-6) of the proximal small intestine, mirroring the action of native uroguanylin.[4][7][9]
-
cGMP Production: Receptor activation stimulates the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][7]
-
Ion Channel Activation: The increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKG-II).[4][9] PKG-II then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.[1][4]
-
Fluid Secretion and Transit: Activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][7] This is followed by the osmotic movement of water, which increases intestinal fluid, softens stool, and accelerates colonic transit.[1][8]
In animal models, this mechanism has been shown to increase fluid secretion, accelerate intestinal transit, and improve stool consistency.[1][8] Furthermore, preclinical studies suggest that GC-C agonists like plecanatide may reduce the activity of pain-sensing nerves in the intestine, although the clinical significance of this finding is still being established.[10][11]
Figure 1: Plecanatide's GC-C signaling pathway in intestinal epithelial cells.
Pharmacokinetics and Metabolism
Plecanatide is minimally absorbed from the gastrointestinal tract, resulting in negligible systemic availability.[1][8] Following the recommended oral dose of 3 mg, plasma concentrations of plecanatide and its active metabolite are below the limit of quantitation.[1][2] Consequently, standard pharmacokinetic parameters such as AUC, Cmax, and half-life cannot be calculated.[1]
Metabolism occurs locally within the GI tract. Plecanatide is first metabolized to an active metabolite through the loss of its terminal leucine (B10760876) moiety.[1][8] Both the parent drug and the metabolite are subsequently broken down by proteolysis into smaller peptides and amino acids.[1][8]
Preclinical and In Vitro Studies
The biological activity of plecanatide has been characterized through various preclinical models and in vitro assays.
In Vitro GC-C Receptor Activation
A key in vitro experiment to determine the potency of plecanatide involves measuring cGMP production in the T84 human colon carcinoma cell line, which endogenously expresses the GC-C receptor.
Table 1: In Vitro Activity of Plecanatide
| Parameter | Value | Cell Line | Reference |
|---|
| EC₅₀ for cGMP synthesis | 190 nM | T84 cells |[12] |
Experimental Protocol: In Vitro cGMP Assay in T84 Cells
-
Objective: To quantify the dose-dependent stimulation of cGMP by plecanatide.[5]
-
Cell Culture: T84 cells are cultured to confluence in a suitable medium (e.g., a 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 medium supplemented with fetal bovine serum).
-
Assay Procedure:
-
Confluent T84 cells are washed and pre-incubated in a buffer containing a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent cGMP degradation.
-
Cells are then treated with varying concentrations of plecanatide (e.g., 1 nM to 10 µM) for a specified time period at 37°C.[12]
-
The reaction is terminated, and the cells are lysed.
-
The intracellular concentration of cGMP is measured using a validated method, such as a competitive enzyme-linked immunosorbent assay (ELISA).[13]
-
-
Data Analysis: A dose-response curve is generated to calculate the EC₅₀ value, representing the concentration of plecanatide that elicits 50% of the maximal cGMP response.
Animal Models
In animal models, plecanatide has been demonstrated to increase fluid secretion into the GI tract, accelerate intestinal transit, and alter stool consistency.[1][8] Studies in animal models of visceral pain have also shown that plecanatide can reduce abdominal muscle contractions, a proxy for intestinal pain.[1] Furthermore, research in mouse models of colitis suggests that oral administration of plecanatide can ameliorate gastrointestinal inflammation through the activation of GC-C signaling.[14]
Clinical Efficacy and Safety
The efficacy and safety of plecanatide have been established in large, randomized, double-blind, placebo-controlled Phase 3 clinical trials for both CIC and IBS-C.[15][16][17]
Chronic Idiopathic Constipation (CIC)
Two pivotal 12-week Phase 3 trials evaluated plecanatide (3 mg and 6 mg daily) against a placebo in over 2,700 patients with CIC.[15][16] The primary endpoint was the percentage of "durable overall responders," defined as patients having at least 3 complete spontaneous bowel movements (CSBMs) per week and an increase of at least 1 CSBM from baseline for the same week, for at least 9 of the 12 treatment weeks and at least 3 of the last 4 weeks.[16]
Table 2: Key Efficacy Outcomes in Phase 3 CIC Trials (12 Weeks)
| Endpoint | Plecanatide 3 mg | Placebo | P-value | Reference |
|---|---|---|---|---|
| Study 1 (NCT01982240) | ||||
| Durable Overall Responders | 21.0% | 10.2% | <0.001 | [3][15] |
| Mean Weekly CSBM Freq. Change | +2.5 | +1.2 | <0.001 | [15] |
| Study 2 (NCT02122471) | ||||
| Durable Overall Responders | 20.1% | 12.8% | =0.004 | [16] |
| Stool Consistency (BSFS Change) | +1.5 | +0.8 | <0.001 |[6] |
Irritable Bowel Syndrome with Constipation (IBS-C)
Two identical 12-week Phase 3 trials assessed plecanatide (3 mg and 6 mg daily) in over 2,100 patients with IBS-C.[17][18] The primary endpoint was the percentage of "overall responders," defined as patients who experienced at least a 30% reduction in worst abdominal pain and an increase of at least 1 CSBM from baseline in the same week for at least 6 of the 12 treatment weeks.[17]
Table 3: Key Efficacy Outcomes in Phase 3 IBS-C Trials (12 Weeks)
| Endpoint | Plecanatide 3 mg | Placebo | P-value | Reference |
|---|---|---|---|---|
| Study 1 | ||||
| Overall Responders | 30.2% | 17.8% | <0.001 | [17] |
| Study 2 | ||||
| Overall Responders | 21.5% | 14.2% | =0.009 | [17] |
| Pooled Analysis | ||||
| Overall Responders | 25.6% | 16.0% | <0.001 | [18] |
| Sustained Responders | 24.3% | 15.6% | <0.001 |[18] |
Clinical Trial Protocol Synopsis
The Phase 3 trials for both indications followed a similar structure.
Figure 2: Generalized workflow for plecanatide Phase 3 clinical trials.
Safety and Tolerability
Across all pivotal trials, plecanatide was well-tolerated. The most common adverse event was diarrhea.[8]
Table 4: Incidence of Diarrhea in Phase 3 Trials
| Indication | Plecanatide 3 mg | Placebo | Reference |
|---|---|---|---|
| CIC (Pooled) | ~5.0% | ~1.3% | [8][15] |
| IBS-C (Pooled) | 4.3% | 1.0% |[17][18] |
The majority of diarrhea cases were mild to moderate, and discontinuation due to diarrhea was infrequent.[17] Severe diarrhea was reported in approximately 0.6% of plecanatide-treated patients compared to 0.3% in the placebo group.[8]
Conclusion
Plecanatide is a selective GC-C agonist that acts locally in the gastrointestinal tract to stimulate intestinal fluid secretion and increase motility. Its mechanism of action, centered on the cGMP signaling pathway, is well-characterized. Extensive Phase 3 clinical trials have demonstrated its efficacy in improving the symptoms of both Chronic Idiopathic Constipation and Irritable Bowel Syndrome with Constipation, with a favorable safety profile characterized by a low incidence of predominantly mild diarrhea. Its minimal systemic absorption underscores its targeted, luminal action, making it a valuable therapeutic option for these common functional bowel disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. grokipedia.com [grokipedia.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Plecanatide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 11. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plecanatide | Guanylate cyclase | TargetMol [targetmol.com]
- 13. Plecanatide-mediated activation of guanylate cyclase-C suppresses inflammation-induced colorectal carcinogenesis in Apc+/Min-FCCC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy, safety, and tolerability of plecanatide in patients with irritable bowel syndrome with constipation: results of two phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
Plecanatide: A Technical Guide to its Molecular Characteristics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plecanatide (B610132) is a guanylate cyclase-C (GC-C) agonist, structurally analogous to human uroguanylin, approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This technical guide provides an in-depth overview of the molecular properties of plecanatide, including its molecular weight and chemical formula. Furthermore, it details the experimental protocols utilized to characterize this peptide and elucidate its signaling pathway. The mechanism of action, involving the activation of the GC-C receptor and subsequent downstream signaling through cyclic guanosine (B1672433) monophosphate (cGMP) and the cystic fibrosis transmembrane conductance regulator (CFTR), is described in detail, supplemented by visual diagrams and comprehensive data tables.
Molecular and Physical Properties
Plecanatide is a synthetic 16-amino acid peptide.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C65H104N18O26S4 | [2][3] |
| Molecular Weight | 1681.89 g/mol (average mass) | [2][4] |
| Appearance | White to off-white powder | [5] |
| Amino Acid Sequence | Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu (Disulfide bridges: Cys4-Cys12, Cys7-Cys15) | [4] |
Experimental Protocols
Determination of Molecular Weight and Purity by RP-HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed for the determination of plecanatide's purity and molecular identity.[6][7]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A Develosil ODS HG-5, C18 column (150 mm x 4.6 mm, 5 µm particle size) is suitable for separation.[6][7]
-
Mobile Phase: A mixture of ortho-phosphoric acid and triethylamine (B128534) buffer with methanol (B129727) (520:480 v/v) is used as the mobile phase.[6][7]
-
Flow Rate: The analysis is performed at a flow rate of 1.0 mL/min.[6][7]
-
Standard Preparation: A stock solution of plecanatide working standard (1000 µg/mL) is prepared by dissolving 50 mg in 50 mL of the mobile phase with sonication.[6] A working standard of 50 µg/mL is prepared by diluting the stock solution.[6]
-
Sample Preparation (from tablets): Twenty tablets are weighed and powdered. A quantity of powder equivalent to 100 mg of plecanatide is dissolved in 100 mL of mobile phase with sonication to achieve a concentration of 1000 µg/mL.[8]
-
Analysis: The retention time for plecanatide under these conditions is approximately 4.543 minutes.[6] The molecular weight is confirmed by comparing the retention time with a known standard. Purity is determined by the peak area percentage.
In Vitro Bioactivity: cGMP Stimulation Assay in T84 Cells
The primary bioactivity of plecanatide is its ability to stimulate the production of intracellular cyclic guanosine monophosphate (cGMP). This is assessed using the human colon carcinoma cell line, T84, which endogenously expresses the GC-C receptor.[5][9]
Methodology:
-
Cell Culture: T84 cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.[10]
-
Cell Plating: For the assay, cells are seeded into 24- or 48-well plates at a density of 2 x 10⁵ cells/cm² and allowed to grow to a confluent monolayer for 5-7 days.[10]
-
Assay Procedure:
-
The confluent T84 cell monolayers are washed twice with 1x Phosphate-Buffered Saline (PBS).[10]
-
Cells are pre-incubated for 10-15 minutes in serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cGMP degradation.[9][10]
-
Serial dilutions of plecanatide are prepared in the serum-free medium containing the PDE inhibitor.
-
The pre-incubation medium is removed, and the plecanatide dilutions are added to the cells. A vehicle control (medium with IBMX but no plecanatide) is included.[10]
-
The cells are incubated for 30 minutes at 37°C.[10]
-
The reaction is terminated by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
-
The intracellular cGMP concentration in the cell lysates is quantified using a commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[5]
-
-
Data Analysis: The cGMP concentration is normalized to the total protein content of each well, determined by a standard protein assay. A dose-response curve is generated by plotting the normalized cGMP concentration against the logarithm of the plecanatide concentration to calculate the EC50 value. The reported EC50 for plecanatide in T84 cells is approximately 190 nM.[4]
Signaling Pathway and Mechanism of Action
Plecanatide exerts its pharmacological effect by acting as a guanylate cyclase-C (GC-C) agonist on the luminal surface of the intestinal epithelium.[1]
Plecanatide Signaling Pathway in Intestinal Epithelial Cells.
The activation of GC-C catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The subsequent increase in intracellular cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[1] This activation of CFTR leads to the secretion of chloride and bicarbonate ions into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[1]
Experimental Workflow for In Vitro Bioactivity
The following diagram illustrates the typical workflow for assessing the in vitro bioactivity of plecanatide.
Workflow for cGMP Stimulation Assay.
Conclusion
Plecanatide's well-defined molecular characteristics and targeted mechanism of action make it an effective therapeutic agent for CIC and IBS-C. The experimental protocols detailed in this guide provide a robust framework for the analysis of plecanatide and other GC-C agonists. A thorough understanding of its signaling pathway is crucial for the continued development and optimization of therapies targeting intestinal fluid secretion and motility.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plecanatide | Guanylate cyclase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. wjcmpr.org [wjcmpr.org]
- 7. wjcmpr.org [wjcmpr.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Plecanatide In Vitro Assays in T84 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide (B610132), a synthetic analog of human uroguanylin, is a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor.[1][2][3] Activation of GC-C on the apical surface of intestinal epithelial cells stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3][4] This increase in cGMP leads to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate into the intestinal lumen.[2][4] The subsequent osmotic influx of water softens stool and accelerates intestinal transit, forming the basis of plecanatide's therapeutic effect in chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][3]
The human colon carcinoma cell line, T84, endogenously expresses the GC-C receptor and is the most common in vitro model for evaluating the activity of GC-C agonists like plecanatide.[1][4] These cells provide a robust and reproducible system to quantify the potency and efficacy of such compounds by measuring their ability to stimulate cGMP production.[1][5] This document provides detailed protocols for performing in vitro assays with plecanatide in T84 cells, along with a summary of expected quantitative outcomes.
Data Presentation: Plecanatide Activity in T84 Cells
The potency of plecanatide and its related compounds in stimulating cGMP production in T84 cells is a key quantitative measure. The half-maximal effective concentration (EC50) is a standard metric for this activity.
| Compound | Cell Line | Assay Endpoint | Reported EC50 |
| Plecanatide | T84 | cGMP Production | 1.9 x 10⁻⁷ M (190 nM)[5][6] |
| Plecanatide | T84 | cGMP Production | 1.2 x 10⁻⁷ M (120 nM)[7] |
| Plecanatide | T84 | cGMP Production | < 1.0 x 10⁻⁷ M (100 nM)[7] |
| Dolcanatide | T84 | cGMP Production | 2.8 x 10⁻⁷ M (280 nM)[5] |
| SP-338 (metabolite) | T84 | cGMP Production | 1.7 x 10⁻⁷ M (170 nM)[7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of plecanatide and the general workflow for its in vitro evaluation in T84 cells.
Caption: Plecanatide signaling pathway in intestinal epithelial cells.
Caption: General experimental workflow for evaluating plecanatide.
Experimental Protocols
T84 Cell Culture
-
Cell Line Maintenance : Culture T84 human colon carcinoma cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium.[4]
-
Supplementation : Supplement the medium with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
Incubation Conditions : Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.[4]
-
Subculture : Passage cells every 5-7 days or when they reach 80-90% confluence. It is recommended to use cells at a consistent and low passage number to minimize variability in GC-C receptor expression.[6]
-
Plating for Assay : Seed T84 cells into 24- or 48-well tissue culture plates at a density that allows them to reach confluency on the day of the assay.[4][6]
cGMP Stimulation Assay
This protocol outlines the steps to measure plecanatide-induced cGMP production in confluent T84 cell monolayers.
-
Cell Preparation :
-
Pre-incubation :
-
Add fresh serum-free medium containing a phosphodiesterase (PDE) inhibitor to each well. A commonly used inhibitor is 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).[1][5]
-
Pre-incubate the cells for 10 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.[5]
-
-
Plecanatide Incubation :
-
Reaction Termination and Cell Lysis :
-
cGMP Quantification :
-
Collect the supernatants from the centrifugation step.
-
Measure the intracellular cGMP concentration in the supernatants using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content in each well, typically expressed as pmol cGMP/mg protein.
-
-
Data Analysis :
-
Plot the cGMP concentration against the logarithm of the plecanatide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting and Considerations
-
Low cGMP Signal : If the cGMP response is low, verify the health and confluence of the T84 cells, ensure the plecanatide has been stored correctly (frozen at -20°C or -80°C) to prevent degradation, and confirm the activity of the PDE inhibitor and the cGMP assay kit.[6]
-
pH Dependency : Plecanatide's activation of GC-C is pH-dependent, with greater activity observed at a more acidic pH (around 5.0-6.0), which is characteristic of the proximal small intestine.[6][8] While standard cell culture medium is typically buffered to a physiological pH of ~7.4, this intrinsic property of plecanatide is an important consideration in data interpretation.
-
Cell Passage Number : High-passage-number cells can exhibit altered receptor expression and signaling responses. Using cells at a consistent and low passage number is critical for reproducibility.[4][6]
By following these detailed protocols and considering the key variables, researchers can reliably assess the in vitro activity of plecanatide and other GC-C agonists in T84 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Plecanatide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
Animal Models of Constipation for Plecanatide Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing common animal models of constipation to study the efficacy of pro-kinetic and secretagogue agents like plecanatide (B610132). The information is intended to guide researchers in the preclinical evaluation of therapeutics for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).
Introduction
Plecanatide is a guanylate cyclase-C (GC-C) agonist approved for the treatment of CIC and IBS-C.[1] It is a synthetic analog of human uroguanylin, a peptide that regulates intestinal fluid and electrolyte balance.[2][3] Plecanatide acts locally on the apical surface of intestinal epithelial cells, where it binds to and activates the GC-C receptor.[2] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the secretion of chloride and bicarbonate into the intestinal lumen, resulting in increased intestinal fluid and accelerated transit.[1][2]
To evaluate the preclinical efficacy of plecanatide and other GC-C agonists, robust and reproducible animal models that mimic the symptoms of human constipation are essential. The most commonly used models are the loperamide-induced and low-fiber diet-induced constipation models.
Plecanatide's Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway
Plecanatide stimulates intestinal fluid secretion and increases intestinal transit by activating the GC-C signaling cascade in enterocytes.[1][2]
Animal Models of Constipation
Two widely used and validated animal models for studying constipation are presented below. While direct quantitative data from plecanatide studies using these specific models is not extensively published in publicly available literature, these models are standard for evaluating pro-secretory and pro-kinetic agents.
Loperamide-Induced Constipation Model
Loperamide (B1203769), a peripherally acting μ-opioid receptor agonist, is frequently used to induce constipation in rodents.[4] It inhibits intestinal motility and fluid secretion, leading to decreased fecal frequency and water content, and prolonged gastrointestinal transit time.[5]
Experimental Workflow:
Detailed Protocol (Rodents):
Materials:
-
Animals: Male ICR mice (6-8 weeks old) or Sprague-Dawley rats (200-250 g).[4][5]
-
Loperamide Hydrochloride (Sigma-Aldrich or equivalent).
-
Vehicle for Loperamide: 0.9% saline or 0.5% carboxymethyl cellulose.[4]
-
Test Agent: Plecanatide, dissolved in an appropriate vehicle (e.g., water or saline).
-
Administration Supplies: Oral gavage needles, syringes.
-
Metabolic Cages: For individual housing and fecal collection.
-
Carmine (B74029) Red or Charcoal Meal: For measuring gastrointestinal transit time.[6]
Procedure:
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week with free access to standard chow and water.
-
Constipation Induction:
-
Treatment:
-
Following the induction period, randomly assign animals to different treatment groups (e.g., vehicle control, positive control, various doses of plecanatide).
-
Administer the test agent (plecanatide) orally once daily for the duration of the study (e.g., 3-7 days).
-
-
Evaluation of Constipation Parameters:
-
Fecal Parameters: During the treatment period, place individual animals in metabolic cages. Collect, count, and weigh the fecal pellets excreted over a defined period (e.g., 6 or 24 hours).[5]
-
Fecal Water Content: Calculate as: [(Wet Weight - Dry Weight) / Wet Weight] x 100. Dry the collected pellets in an oven at 60°C for 24 hours to determine the dry weight.[4]
-
Gastrointestinal (GI) Transit Time: On the final day of treatment, administer a charcoal meal or carmine red marker (e.g., 5% charcoal in 10% gum acacia) orally. After a set time (e.g., 30-60 minutes), euthanize the animals and measure the distance traveled by the marker and the total length of the small intestine. Calculate the GI transit ratio as: (Distance Traveled by Marker / Total Length of Small Intestine) x 100.[4][6]
-
Expected Outcomes in Loperamide-Induced Constipation Model:
| Parameter | Normal Control | Loperamide-Treated (Vehicle) | Expected Effect of Plecanatide |
| Fecal Pellet Count (per 24h) | High | Significantly Decreased | Increased |
| Fecal Wet Weight ( g/24h ) | High | Significantly Decreased | Increased |
| Fecal Water Content (%) | ~50-60% | Significantly Decreased (~20-30%) | Increased |
| GI Transit Ratio (%) | High | Significantly Decreased | Increased |
Note: These values are approximate and can vary based on the specific animal strain, protocol, and laboratory conditions.
Low-Fiber Diet-Induced Constipation Model
A diet low in fiber can induce constipation by reducing stool bulk and prolonging colonic transit time. This model is considered to have high translational relevance to human functional constipation.[9]
Detailed Protocol (Rodents):
Materials:
-
Animals: Male ICR mice or Sprague-Dawley rats.
-
Standard Rodent Chow.
-
Low-Fiber Diet: A custom diet with a very low percentage of fiber. A typical composition includes corn starch, casein, sucrose, and dextrin.[9]
-
Test Agent: Plecanatide.
-
Other materials are similar to the loperamide-induced model.
Procedure:
-
Acclimatization: As described for the loperamide model.
-
Constipation Induction:
-
Treatment:
-
After the induction period, while maintaining the respective diets, administer the test agent (plecanatide) orally once daily for a specified duration (e.g., 1-2 weeks).
-
-
Evaluation of Constipation Parameters:
-
The same parameters as in the loperamide-induced model (fecal count, weight, water content, and GI transit time) are measured.
-
Expected Outcomes in Low-Fiber Diet-Induced Constipation Model:
| Parameter | Standard Diet Control | Low-Fiber Diet (Vehicle) | Expected Effect of Plecanatide |
| Fecal Pellet Count (per 24h) | Normal | Decreased | Increased |
| Fecal Wet Weight ( g/24h ) | Normal | Decreased | Increased |
| Fecal Water Content (%) | Normal | Decreased | Increased |
| GI Transit Time | Normal | Increased (slower transit) | Decreased (faster transit) |
Clinical Efficacy of Plecanatide in Humans
While preclinical data in these specific models is limited in the public domain, extensive clinical trial data in humans with CIC and IBS-C demonstrate the efficacy of plecanatide. These findings support the expected outcomes in the animal models.
Summary of Plecanatide Clinical Trial Data in Chronic Idiopathic Constipation:
| Efficacy Endpoint | Placebo | Plecanatide (3 mg) | Plecanatide (6 mg) |
| Durable Overall CSBM* Responders (%) | 10.2% | 21.0% | 19.5% |
| Mean Weekly CSBM Frequency (change from baseline) | +1.2 | +2.5 | +2.2 |
| Mean Weekly SBM** Frequency (change from baseline) | +1.3 | +3.2 | +3.1 |
| Stool Consistency (BSFS change from baseline) | +0.8 | +1.5 | +1.5 |
| Diarrhea Incidence (%) | 1.3% | 5.9% | 5.7% |
*CSBM: Complete Spontaneous Bowel Movement[11] **SBM: Spontaneous Bowel Movement[12]
Conclusion
The loperamide-induced and low-fiber diet-induced constipation models are valuable tools for the preclinical investigation of therapeutic agents like plecanatide. The detailed protocols provided herein offer a framework for researchers to assess the pro-kinetic and pro-secretory effects of novel compounds. The established clinical efficacy of plecanatide in increasing stool frequency and water content in humans provides a strong rationale for its expected positive outcomes in these animal models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. plecanatide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Effect of laxative polyherbal paste for loperamide induced constipation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coadministration of Lactulose with Probiotics Ameliorates Loperamide-Induced Constipation in Mice [pnfs.or.kr]
- 8. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 9. Amelioration effect of Lactobacillus plantarum KFY02 on low-fiber diet-induced constipation in mice by regulating gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Laxative effects of agarwood on low-fiber diet-induced constipation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
Guanylate Cyclase-C (GC-C) Activation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Guanylate Cyclase-C (GC-C) is a transmembrane receptor that plays a critical role in intestinal fluid and electrolyte homeostasis, as well as in maintaining mucosal integrity.[1][2] Ligand binding to the extracellular domain of GC-C, by endogenous peptides such as guanylin (B122020) and uroguanylin (B126073) or by therapeutic agonists like linaclotide (B608579) and plecanatide, stimulates the intracellular guanylate cyclase domain.[3][4][5] This enzymatic domain catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][4] The resulting increase in intracellular cGMP concentration is a direct measure of GC-C receptor activation.[6]
This assay protocol provides a method to quantify the activation of GC-C in a cell-based format by measuring the accumulation of intracellular cGMP. The most common and reliable method for this is a competitive enzyme-linked immunosorbent assay (ELISA).[7] This application note is designed for screening potential GC-C agonists or antagonists and determining their potency and efficacy.
Signaling Pathway
Activation of GC-C initiates a signaling cascade that leads to increased intracellular cGMP. This second messenger, in turn, activates cGMP-dependent protein kinase II (PKGII), which modulates downstream targets to regulate ion transport and other cellular processes.[3][4]
References
- 1. HEK293T-cyno-GUCY2C-Cell-Line - Kyinno Bio [kyinno.com]
- 2. droracle.ai [droracle.ai]
- 3. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]
- 4. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GC-C agonists and how do they work? [synapse.patsnap.com]
- 6. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Purification of Plecanatide: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the synthesis and purification methods for plecanatide (B610132), a 16-amino acid peptide analog of human uroguanylin.[1] Plecanatide is an agonist of the guanylate cyclase-C (GC-C) receptor and is utilized in the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] The protocols outlined below describe a standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, oxidative folding to form the essential disulfide bonds, and a multi-step purification process using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Introduction to Plecanatide
Plecanatide is a synthetic peptide with the amino acid sequence Asn-Asp-Glu-Cys-Glu-Leu-Cys-Val-Asn-Val-Ala-Cys-Thr-Gly-Cys-Leu.[1] Its structure is notable for two intramolecular disulfide bonds (Cys4-Cys12 and Cys7-Cys15) that are critical for its biological activity.[1] The synthesis of plecanatide can be achieved through various methods, including solid-phase, liquid-phase, or a combination of both approaches.[3][4]
Synthesis of Plecanatide
The most common method for plecanatide synthesis is Fmoc-based solid-phase peptide synthesis (SPPS).[1] This strategy involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is anchored to a solid support resin.[1] Fragment-based approaches, where smaller peptide fragments are synthesized and then coupled, have also been described.[5][6]
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Selection and Preparation:
-
A suitable resin, such as 2-chlorotrityl chloride (2-ClTrt) resin, is selected.[1][5]
-
The resin is swelled in a suitable solvent like dichloromethane (B109758) (DCM) for 20-30 minutes in a reaction vessel.[1]
-
-
First Amino Acid Loading:
-
Peptide Chain Elongation:
-
The Fmoc protecting group is removed from the N-terminus of the attached amino acid using a solution of 20% piperidine (B6355638) in N-methyl-2-pyrrolidone (NMP).[6]
-
The next Nα-Fmoc protected amino acid is then coupled to the deprotected N-terminus. This cycle of deprotection and coupling is repeated for each amino acid in the plecanatide sequence.[1][6]
-
-
Cleavage from Resin:
-
Once the full-length linear peptide has been assembled on the resin, it is cleaved from the solid support.
-
A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as water and triisopropylsilane (B1312306) (TIS), is used to remove the peptide from the resin and deprotect the amino acid side chains.[6]
-
Oxidative Folding and Disulfide Bond Formation
The formation of the two intramolecular disulfide bonds is a critical step in obtaining biologically active plecanatide.
Experimental Protocol: Oxidative Folding
-
Dissolution of the Linear Peptide:
-
The crude linear peptide is dissolved in a dilute aqueous buffer at a slightly alkaline pH (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.5-9.0).[1]
-
The peptide concentration is kept low (e.g., 1 mg/mL) to favor the formation of intramolecular disulfide bonds over intermolecular bonds.[1]
-
-
Oxidation:
Purification of Plecanatide
A multi-step purification process, primarily using reversed-phase high-performance liquid chromatography (RP-HPLC), is necessary to achieve high-purity plecanatide (>98%).[1]
Experimental Protocol: Two-Step RP-HPLC Purification
-
Crude Purification:
-
The crude cyclized peptide is dissolved in an appropriate solvent (e.g., Mobile Phase A) and injected onto a preparative RP-HPLC system.[1]
-
A C18 silica (B1680970) column is commonly used as the stationary phase.[7][8]
-
The mobile phase typically consists of a two-solvent system:
-
Mobile Phase A: An aqueous solution, such as 0.05-0.10 M ammonium acetate (B1210297) in water with acetic acid, or 0.4-0.5% acetic acid in water.[7]
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol, sometimes mixed with Mobile Phase A.[7]
-
-
Fractions containing the main product peak are collected.[1]
-
-
Fraction Analysis and Pooling:
-
Final Polishing:
-
Lyophilization:
Data Presentation
Table 1: Summary of RP-HPLC Purification Parameters
| Parameter | Crude Purification | Final Polishing |
| Column | Preparative C18 silica | Preparative C18 silica |
| Mobile Phase A | 0.05-0.10 M Ammonium Acetate in Water and Acetic Acid OR 0.4-0.5% Acetic Acid in Water | 0.005-0.10 M Ammonium Bicarbonate |
| Mobile Phase B | 75% Acetonitrile and 25% Mobile Phase A OR Methanol | 50% Acetonitrile and Mobile Phase A |
| Elution | Gradient or isocratic elution | Gradient or isocratic elution |
| Target Purity | >85-90% | >98% |
Table 2: Analytical Method Validation Parameters for Plecanatide by RP-HPLC
| Parameter | Result |
| Linearity Range | 6-60 µg/mL |
| Correlation Coefficient (r²) | 0.9999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.55% - 101.88% |
| Limit of Detection (LOD) | 0.7324 µg/mL |
| Limit of Quantitation (LOQ) | 2.2195 µg/mL |
| Retention Time | 3.092 minutes |
Data compiled from various sources for illustrative purposes.[8][9][10][11]
Visualizations
Caption: Workflow for the synthesis and purification of plecanatide.
Caption: Plecanatide's signaling pathway in intestinal cells.
Characterization of Final Product
The identity and purity of the final plecanatide product should be confirmed using a combination of analytical techniques:
-
Analytical RP-HPLC: To confirm the final purity is >98%.[1]
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized peptide.
-
Amino Acid Analysis (AAA): To confirm the amino acid composition and quantity.
Mechanism of Action
Plecanatide exerts its therapeutic effect by activating the GC-C receptor on the apical surface of intestinal epithelial cells.[2][12] This binding event initiates an intracellular signaling cascade:
-
Receptor Binding: Plecanatide binds to and activates the GC-C receptor.[2]
-
cGMP Production: This activation stimulates the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][13]
-
CFTR Activation: The increase in intracellular cGMP activates cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[2][14]
-
Ion and Fluid Secretion: The activated CFTR channel increases the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen.[13][14] This leads to an osmotic influx of water, which softens the stool and increases intestinal transit.[13][14]
Plecanatide acts locally in the gastrointestinal tract with minimal systemic absorption.[14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN108003222A - A kind of solid phase synthesis process of plecanatide - Google Patents [patents.google.com]
- 4. Plecanatide Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. WO2020115566A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 6. WO2020250102A1 - An improved process for the preparation of plecanatide - Google Patents [patents.google.com]
- 7. WO2019215753A2 - Process for preparation of pure plecanatide - Google Patents [patents.google.com]
- 8. jpharmsci.com [jpharmsci.com]
- 9. wjcmpr.org [wjcmpr.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 14. Plecanatide - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Plecanatide Administration in Murine Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plecanatide (B610132), a structural analog of human uroguanylin, is an agonist of guanylate cyclase-C (GC-C), a receptor primarily expressed on the apical surface of intestinal epithelial cells.[1] Activation of GC-C by plecanatide stimulates the production of intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which plays a crucial role in regulating intestinal fluid and electrolyte balance, maintaining intestinal barrier integrity, and modulating inflammatory responses.[2][3][4] Preclinical studies have demonstrated the therapeutic potential of plecanatide in ameliorating gastrointestinal inflammation in various murine models of colitis, suggesting its promise as a novel treatment for inflammatory bowel disease (IBD).[5][6]
These application notes provide detailed protocols for the administration of plecanatide in commonly used murine models of colitis, including dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis, and the T-cell receptor alpha knockout (TCRα-/-) spontaneous colitis model.
Mechanism of Action: Plecanatide Signaling Pathway
Plecanatide acts as a secretagogue by activating the GC-C receptor on intestinal epithelial cells.[7][8] This activation triggers the conversion of guanosine triphosphate (GTP) to cGMP.[8] Increased intracellular cGMP levels lead to the activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen.[8][9][10] This ionic movement creates an osmotic gradient that draws water into the intestines, increasing fluid secretion and accelerating intestinal transit.[8][9] Beyond its effects on secretion, the GC-C signaling pathway has been implicated in reducing the activity of pain-sensing nerves and exerting anti-inflammatory effects.[10][11]
Caption: Plecanatide signaling pathway in intestinal epithelial cells.
Experimental Protocols
The following protocols outline the administration of plecanatide in three distinct and widely utilized murine models of colitis.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS model is a well-established and reproducible model of acute and chronic colitis that mimics aspects of human ulcerative colitis.[12][13]
Experimental Workflow:
Caption: Experimental workflow for plecanatide in DSS-induced colitis.
Materials:
-
Plecanatide
-
Vehicle (e.g., sterile Phosphate-Buffered Saline - PBS)[1]
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Male or female mice (e.g., BALB/c, BDF1, C57BL/6), 8-12 weeks old[5][14]
-
Oral gavage needles
Procedure:
-
Acclimatization: House mice in a specific pathogen-free (SPF) facility for at least one week prior to the experiment with ad libitum access to standard chow and water.[1]
-
Induction of Colitis: Induce acute colitis by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[15][16] The concentration and duration can be adjusted to modulate the severity of colitis.
-
Plecanatide Preparation: Dissolve plecanatide in PBS to the desired concentration.[6]
-
Plecanatide Administration: Administer plecanatide or vehicle daily via oral gavage.[5] Treatment can commence concurrently with DSS administration or as a therapeutic intervention after the onset of colitis symptoms.
-
Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of rectal bleeding to calculate a Disease Activity Index (DAI).
-
Euthanasia and Tissue Collection: At the end of the study (e.g., day 7-10), euthanize the mice.[5] Collect the entire colon and measure its length. A portion of the distal colon can be fixed in formalin for histological analysis, while the remaining tissue can be snap-frozen for myeloperoxidase (MPO) activity assays or cytokine analysis.[5][14]
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
The TNBS model induces a T-cell-mediated inflammation that shares features with human Crohn's disease.[17][18]
Procedure:
-
Animal Preparation: Fast mice for 24 hours before TNBS administration, with free access to water.
-
Induction of Colitis: Lightly anesthetize the mice. Intrarectally administer TNBS (e.g., 2.5 mg in 50% ethanol) using a catheter inserted approximately 4 cm into the colon.[5] Keep the mice in a head-down position for at least one minute to ensure the distribution of the TNBS solution within the colon.
-
Plecanatide Administration: Administer plecanatide or vehicle by oral gavage daily for a specified duration (e.g., 7 days), starting on the same day as the TNBS challenge.[5]
-
Monitoring and Analysis: Follow the same monitoring and analysis procedures as described for the DSS model.
T-Cell Receptor Alpha Knockout (TCRα-/-) Spontaneous Colitis Model
TCRα-/- mice spontaneously develop chronic colitis, providing a model for studying the long-term effects of therapeutic interventions.[1]
Procedure:
-
Animal Model: Use TCRα-/- mice that have developed spontaneous colitis.[1]
-
Plecanatide Administration: Administer plecanatide or vehicle via oral gavage daily for an extended period (e.g., 14 days).[1][5]
-
Monitoring and Analysis: Monitor the general health of the mice. At the end of the treatment period, euthanize the animals and collect colon tissue for histopathological analysis to assess the severity of colitis.[1][5]
Data Presentation
The following tables summarize quantitative data from studies evaluating the effects of plecanatide in murine colitis models.
Table 1: Effect of Plecanatide on Colitis Severity in TNBS-Induced Colitis in BALB/c Mice [5]
| Treatment Group | Dose (mg/kg/day) | Duration | Mean Colitis Score (± SEM) |
| Vehicle | 0 | 7 days | 3.5 ± 0.3 |
| Plecanatide | 0.5 | 7 days | 2.1 ± 0.4 |
| Plecanatide | 2.5 | 7 days | 2.2 ± 0.3 |
*P < 0.05 compared to vehicle-treated group.
Table 2: Effect of Plecanatide on Colitis Severity in TCRα-/- Mice with Spontaneous Colitis [5]
| Treatment Group | Dose (mg/kg/day) | Duration | Mean Colitis Score (± SEM) |
| Vehicle | 0 | 14 days | 3.8 ± 0.2 |
| Plecanatide | 0.5 | 14 days | 2.5 ± 0.3 |
| Plecanatide | 2.5 | 14 days | 2.6 ± 0.4 |
*P < 0.05 compared to vehicle-treated group.
Table 3: Effect of Plecanatide on Colitis Severity in TNBS-Induced Colitis in BDF1 Mice [5]
| Treatment Group | Dose (mg/kg/day) | Duration | Colitis Severity Score (Mean) |
| TNBS + Vehicle | 0 | 7 days | 3.2 |
| TNBS + Plecanatide | 0.005 | 7 days | 3.0 |
| TNBS + Plecanatide | 0.05 | 7 days | 2.1 |
| TNBS + Plecanatide | 0.5 | 7 days | 1.9 |
| TNBS + Plecanatide | 5.0 | 7 days | 2.0* |
*Statistically significant reduction compared to TNBS + vehicle treated animals.
Table 4: General Efficacy of Plecanatide in Acute Colitis Models (DSS and TNBS) [5][6]
| Parameter | Plecanatide Treatment (0.05-0.5 mg/kg) | Outcome |
| Body Weight | Assessed | Amelioration of weight loss |
| Colitis Severity | Assessed | Reduction (P < 0.05) |
| Disease Activity Index | Assessed | Reduction (P < 0.05) |
Discussion and Considerations
Oral administration of plecanatide has been shown to be effective in reducing the severity of colitis in both chemically induced and spontaneous murine models.[5] The therapeutic effect, however, does not appear to be dose-dependent in the ranges tested, which may be due to the saturation of available GC-C receptors on the intestinal epithelium.[5]
When designing experiments, it is crucial to select the appropriate murine model that best reflects the specific aspects of IBD being investigated. The choice of mouse strain can also influence the severity of induced colitis. All animal procedures must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[1]
For formulation, plecanatide should be dissolved in a suitable vehicle such as sterile PBS.[1] The vehicle alone should be used as a negative control to account for any effects of the gavage procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The guanylate cyclase-C signaling pathway is down-regulated in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 9. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plecanatide - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action | Trulance® (plecanatide) [trulance.com]
- 12. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjgnet.com [wjgnet.com]
- 15. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chronic Experimental Model of TNBS-Induced Colitis to Study Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Plecanatide Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for clinical trials of plecanatide (B610132), a guanylate cyclase-C (GC-C) agonist approved for the treatment of Chronic Idiopathic Constipation (CIC) and Irritable Bowel Syndrome with Constipation (IBS-C).[1][2] This document outlines the mechanism of action, detailed clinical trial protocols, and key efficacy and safety data.
Mechanism of Action
Plecanatide is a synthetic analog of human uroguanylin, an endogenous peptide that regulates intestinal fluid and electrolyte balance.[1][3] It acts as a selective agonist of the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[1] The binding of plecanatide to the GC-C receptor initiates an intracellular signaling cascade, leading to increased intestinal fluid secretion and accelerated transit, which ultimately alleviates constipation.[1][4]
The key steps in the signaling pathway are as follows:
-
Receptor Binding: Plecanatide binds to GC-C receptors in the intestinal epithelium.[1]
-
cGMP Production: This binding activates guanylate cyclase-C, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][4]
-
CFTR Activation: Increased intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.[4][5]
-
Ion and Fluid Secretion: Activation of CFTR leads to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][4][5] This creates an osmotic gradient that draws water into the lumen, softening the stool and promoting bowel movements.[4][5]
Clinical Trial Design
Plecanatide has been evaluated in multiple Phase III, multicenter, double-blind, placebo-controlled studies for both CIC and IBS-C.[6][7][8][9]
Table 1: Overview of Phase III Clinical Trial Design for Plecanatide
| Parameter | Chronic Idiopathic Constipation (CIC) | Irritable Bowel Syndrome with Constipation (IBS-C) |
| Study Identifier | NCT01982240, NCT02122471 | NCT02387359, NCT02493452 |
| Patient Population | Adults with CIC meeting modified Rome III criteria[6][10][11] | Adults with IBS-C meeting Rome III criteria[7][12] |
| Study Duration | 12 weeks of treatment[6][8] | 12 weeks of treatment[7] |
| Treatment Arms | Plecanatide 3 mg once daily, Plecanatide 6 mg once daily, Placebo once daily[6][8] | Plecanatide 3 mg once daily, Plecanatide 6 mg once daily, Placebo once daily[7] |
| Primary Efficacy Endpoint | Percentage of durable overall Complete Spontaneous Bowel Movement (CSBM) responders[6][8][10] | Percentage of overall responders (improvement in abdominal pain and CSBMs)[7] |
Experimental Protocols
Patient Population and Screening
Inclusion Criteria:
-
CIC Trials: Adult patients aged 18-80 years meeting modified Rome III criteria for functional constipation.[6][9][11] This includes having symptoms for at least the last 3 months, with onset at least 6 months prior to diagnosis.[9] Specific criteria include fewer than three CSBMs per week and other symptoms like straining or hard stools.[6][13]
-
IBS-C Trials: Adults aged 18-85 years meeting Rome III criteria for IBS-C.[12]
-
Willingness to participate in a 2-week pre-treatment assessment period.[6]
Exclusion Criteria:
-
Meeting Rome III criteria for Irritable Bowel Syndrome (for CIC trials).[6]
-
History of diseases or conditions known to cause constipation or affect GI motility.[3][14]
-
Structural abnormalities of the GI tract.[14]
-
History of cancer within the last 5 years.[13]
-
Use of prohibited medications, including other laxatives, during the study period.[13][15]
Treatment Administration
-
Dosage: Patients were randomized to receive plecanatide (3 mg or 6 mg) or a matching placebo.[6][7]
-
Frequency: The study drug was administered orally once daily.[6][8]
-
Administration: Tablets could be taken with or without food.[6][16] For patients with difficulty swallowing, tablets could be crushed and mixed with applesauce or water.[16][17]
-
Compliance: Patient compliance was assessed by pill count, with at least 80% of assigned doses considered compliant.[6]
Efficacy and Safety Assessments
Patients were instructed to record their daily bowel movements, stool consistency (using the Bristol Stool Form Scale), and abdominal symptoms in an electronic diary.[6][8][10]
Primary Efficacy Endpoints:
-
CIC: The primary endpoint was the percentage of patients who were "durable overall CSBM responders." A weekly responder was defined as a patient having ≥3 CSBMs and an increase of ≥1 CSBM from baseline in a given week. A durable overall responder was a weekly responder for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[10]
-
IBS-C: The primary endpoint was the percentage of "overall responders." This was defined as patients who reported at least a 30% reduction in their worst abdominal pain and an increase of at least one CSBM from baseline in the same week for at least 6 of the 12 treatment weeks.[7][18]
Secondary Efficacy Endpoints:
-
Mean weekly CSBM and spontaneous bowel movement (SBM) frequency.[6]
-
Stool consistency.[10]
-
Straining score.[6]
-
Abdominal bloating and discomfort.[6]
Safety Assessments:
-
Treatment-emergent adverse events (TEAEs) were collected throughout the study.[6][8]
-
Vital signs, clinical laboratory assessments, and electrocardiograms (ECGs) were monitored.[14]
Data Presentation
The efficacy of plecanatide in Phase III clinical trials for CIC and IBS-C is summarized below.
Table 2: Efficacy of Plecanatide in Chronic Idiopathic Constipation (CIC) - Durable Overall CSBM Responders
| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) |
| Study 1 (NCT01982240) [6][8] | 21.0% | 19.5% | 10.2% | <0.001 for both doses |
| Study 2 (NCT02122471) [10] | 20.1% | 20.0% | 12.8% | 0.004 for both doses |
Table 3: Efficacy of Plecanatide in Irritable Bowel Syndrome with Constipation (IBS-C) - Overall Responders
| Study | Plecanatide 3 mg | Plecanatide 6 mg | Placebo | P-value (vs. Placebo) |
| Study 1 [7] | 30.2% | 29.5% | 17.8% | <0.001 for both doses |
| Study 2 [7] | 21.5% | 24.0% | 14.2% | 0.009 (3mg), <0.001 (6mg) |
Table 4: Common Adverse Events (Diarrhea) in Plecanatide Clinical Trials
| Indication | Plecanatide 3 mg | Plecanatide 6 mg | Placebo |
| CIC [6] | 5.9% | 5.7% | 1.3% |
| IBS-C [7] | 4.3% | 4.0% | 1.0% |
The most common adverse event reported in clinical trials was diarrhea.[6][7] However, the rates of discontinuation due to diarrhea were low.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 5. Plecanatide - Wikipedia [en.wikipedia.org]
- 6. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reference.medscape.com [reference.medscape.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Plecanatide Dosage in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing plecanatide (B610132) dosage in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of plecanatide?
Plecanatide is a structural analog of human uroguanylin (B126073) and acts as a guanylate cyclase-C (GC-C) agonist.[1][2] It binds to and activates GC-C receptors on the apical surface of intestinal epithelial cells.[1][3] This activation triggers the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4] The subsequent increase in intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen.[3][4][5] This increased ion flow creates an osmotic gradient that draws water into the intestines, resulting in increased intestinal fluid, softened stool, and accelerated intestinal transit.[6]
Q2: What are the key differences between plecanatide and linaclotide (B608579)?
Both plecanatide and linaclotide are GC-C agonists. However, plecanatide is an analog of the endogenous human peptide uroguanylin, while linaclotide is structurally related to a bacterial enterotoxin.[7] A key difference is that plecanatide's binding to the GC-C receptor is pH-sensitive, similar to uroguanylin, showing higher affinity in the more acidic environment of the proximal small intestine.[1] Linaclotide's binding is less dependent on pH.[8]
Q3: What are the common preclinical models used to assess plecanatide's efficacy?
Common preclinical models include normal rodents (mice, rats) to assess effects on intestinal transit and fluid secretion, and models of constipation induced by agents like loperamide.[9] In vitro, human colon carcinoma cell lines like T84 are frequently used to study the cellular mechanism of action, particularly the stimulation of cGMP production.[5][10] Intestinal organoids are also emerging as a valuable tool for studying plecanatide's effects in a more physiologically relevant 3D model.[11]
Q4: How should plecanatide be prepared for oral administration in animal studies?
Plecanatide is typically supplied as a lyophilized powder and should be reconstituted in a sterile vehicle such as phosphate-buffered saline (PBS) or sterile distilled water.[4] It is recommended to allow the vial to reach room temperature before opening to prevent condensation.[4] After adding the vehicle, gentle vortexing is advised to ensure complete dissolution without causing peptide degradation.[4] The prepared solution can then be administered via oral gavage.
Troubleshooting Guides
Issue 1: High variability in physiological response (e.g., fecal output, intestinal transit time) between animals in the same dosage group.
-
Question: We are observing significant variability in our in vivo experiments with plecanatide. What are the potential causes and how can we mitigate this?
-
Answer: High inter-animal variability is a common challenge in preclinical gastrointestinal studies. Several factors can contribute to this:
-
Improper Gavage Technique: Inconsistent oral gavage can cause stress, injury, or accidental administration to the trachea, all of which can impact gut function.[4] Ensure all personnel are properly trained. Using flexible gavage tubes can help minimize stress.[4]
-
Animal Stress: Stress from handling, housing conditions, or experimental procedures can significantly alter gastrointestinal motility.[4] It is crucial to acclimate animals to the facility and handling for at least one week prior to the experiment.[4]
-
Underlying Health Status: Subclinical infections or other health issues can affect baseline gut function. Ensure all animals are healthy before commencing the study.[4]
-
Genetic Variation: Even within the same inbred strain, there can be individual differences in drug response. Randomize animals to treatment groups and consider increasing the sample size to account for this variability.[4]
-
Formulation Inconsistency: Ensure the plecanatide solution is homogenous and the dose is accurately calculated based on the most recent body weight of each animal.[4]
-
Issue 2: Low or no cGMP response in T84 cells after plecanatide treatment.
-
Question: Our in vitro cGMP stimulation assay with plecanatide in T84 cells is showing a weak or no response. What could be the issue?
-
Answer: A low cGMP response can be due to several factors related to the experimental setup:
-
Cell Health and Confluence: Ensure the T84 cells form a healthy, confluent monolayer.[5] Over-confluent or unhealthy cells may not respond optimally. Use cells at a consistent and low passage number.
-
Plecanatide Activity: Verify the integrity of your plecanatide stock. Ensure it has been stored correctly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[5]
-
Phosphodiesterase (PDE) Activity: Intracellular PDEs rapidly degrade cGMP. It is critical to pre-incubate the cells with a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), before and during plecanatide stimulation to allow for detectable cGMP accumulation.[1][5]
-
Plecanatide Concentration: Ensure you are using an appropriate concentration range. The reported EC50 for plecanatide in T84 cells is approximately 190 nM.[12] A full dose-response curve is recommended to identify the optimal concentration range.[5]
-
Issue 3: Diarrhea and dehydration observed in animals at higher doses.
-
Question: Our animals are experiencing significant diarrhea and appear dehydrated at higher doses of plecanatide. How can we manage this?
-
Answer: Diarrhea is the most common adverse effect of plecanatide due to its mechanism of action.[6] Severe diarrhea can lead to dehydration.
-
Dose-Ranging Study: Conduct a thorough dose-ranging study to identify the optimal therapeutic dose with manageable side effects. Start with a wide range of doses to establish a clear dose-response relationship.[4]
-
Hydration Monitoring: Regularly monitor the hydration status of the animals. Key indicators include body weight (weigh at least twice daily), skin turgor, and general appearance.[4]
-
Supportive Care: If dehydration is observed, provide supportive care, such as subcutaneous or intraperitoneal administration of sterile saline, as per your institution's animal care guidelines.
-
Juvenile Animals: Be aware that plecanatide is contraindicated in very young pediatric patients due to the risk of serious dehydration.[13] Similar risks are present in juvenile animal models, so extreme caution and very low starting doses are necessary if their use is unavoidable.[4]
-
Data Presentation
Table 1: In Vitro Potency of Plecanatide
| Compound | Cell Line | Assay | Endpoint | Potency (EC50) |
| Plecanatide | T84 human colon carcinoma | cGMP Production | cGMP stimulation | 1.9 x 10⁻⁷ M (190 nM)[10][12] |
| Dolcanatide (B10787436) | T84 human colon carcinoma | cGMP Production | cGMP stimulation | 2.8 x 10⁻⁷ M (280 nM)[14] |
Table 2: Plecanatide Dose-Ranging Effects in a Murine Colitis Model
| Treatment Group | Dose (mg/kg) | Colitis Severity Score (Mean) |
| Vehicle | - | High |
| Plecanatide | 0.05 - 0.5 | Reduced severity[14] |
| Sulfasalazine/5-ASA | - | Reduced severity[14] |
Table 3: Clinical Efficacy of Plecanatide in Chronic Idiopathic Constipation (CIC) - Phase III Studies
| Dose | Durable Overall CSBM Responders (%) | Placebo Responders (%) | Change in Weekly CSBMs from Baseline |
| 3 mg | 21.0%[15] | 10.2%[15] | +2.5[8] |
| 6 mg | 19.5%[15] | 10.2%[15] | +2.2[8] |
CSBM: Complete Spontaneous Bowel Movement
Experimental Protocols
Protocol 1: cGMP Stimulation Assay in T84 Cells
This protocol details the methodology for assessing plecanatide's bioactivity by measuring cGMP production in T84 cells.[5][10]
Materials:
-
T84 human colon carcinoma cells
-
DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin
-
24- or 48-well tissue culture plates
-
Plecanatide
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercial cGMP ELISA kit
Procedure:
-
Cell Culture and Plating:
-
Culture T84 cells at 37°C in a 5% CO₂ incubator.
-
Seed cells into 24- or 48-well plates at a density of 2 x 10⁵ cells/cm².
-
Allow cells to grow for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer is formed.[5]
-
-
Plecanatide Stimulation:
-
Prepare a stock solution of IBMX (e.g., 100 mM in DMSO).
-
Prepare a stock solution of plecanatide (e.g., 1 mM in sterile water).
-
On the day of the assay, wash the confluent T84 cell monolayers twice with warm PBS.
-
Pre-incubate the cells for 15-30 minutes in serum-free medium containing a PDE inhibitor like IBMX (final concentration e.g., 500 µM).[1][5]
-
Prepare serial dilutions of plecanatide in the serum-free medium also containing IBMX.
-
Remove the pre-incubation medium and add the plecanatide dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 30 minutes at 37°C.[5]
-
-
Cell Lysis and cGMP Quantification:
-
After incubation, aspirate the medium and lyse the cells according to the cGMP assay kit instructions.
-
Quantify the cGMP concentration in the cell lysates using a commercial cGMP ELISA kit, following the manufacturer's protocol.[10]
-
-
Data Analysis:
-
Generate a standard curve from the ELISA data.
-
Calculate the cGMP concentration in each sample.
-
Normalize cGMP levels to the protein concentration in each well.
-
Plot the normalized cGMP concentration against the logarithm of the plecanatide concentration to generate a dose-response curve and calculate the EC50 value.[10]
-
Protocol 2: In Vivo Intestinal Transit Time Measurement in Mice
This protocol describes a method to measure whole-gut transit time in mice using a non-absorbable marker.[16]
Materials:
-
Mice (fasted for ~4-6 hours with free access to water)
-
Plecanatide solution or vehicle
-
Oral gavage needles
-
Carmine (B74029) red (6% w/v) in 0.5% methylcellulose
-
Clean cages with wire-mesh floors
Procedure:
-
Animal Preparation and Dosing:
-
Fast mice for approximately 4-6 hours before the experiment, ensuring they have ad libitum access to water.
-
Administer the desired dose of plecanatide or vehicle via oral gavage.
-
-
Marker Administration:
-
At a set time after plecanatide administration (e.g., 30 minutes), administer the carmine red solution (e.g., 200 µL) via oral gavage.
-
-
Monitoring:
-
Place each mouse in an individual clean cage with a wire-mesh floor over a white paper liner to easily visualize fecal pellets.
-
Begin monitoring the cages immediately for the first appearance of a red-colored fecal pellet. Check cages frequently (e.g., every 5-10 minutes).
-
-
Data Collection and Analysis:
-
Record the time of the carmine red gavage and the time of the appearance of the first red fecal pellet for each mouse.
-
The whole-gut transit time is the duration between the administration of the carmine red marker and the excretion of the first red pellet.
-
Compare the transit times between the different treatment groups.
-
Visualizations
Caption: Plecanatide's signaling pathway in intestinal epithelial cells.
Caption: Experimental workflow for in vivo intestinal transit studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulary Drug Reviews: Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocol-to-characterize-longitudinal-gut-motility-in-mice-using-transit-time-tissue-harvest-and-whole-mount-immunostaining - Ask this paper | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
Technical Support Center: Minimizing Variability in Plecanatide Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability in your plecanatide (B610132) animal studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of plecanatide?
A1: Plecanatide is a structural analog of human uroguanylin (B126073) and acts as a guanylate cyclase-C (GC-C) agonist.[1][2] It binds to and activates GC-C receptors on the apical surface of intestinal epithelial cells.[1] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR). The result is an increased secretion of chloride and bicarbonate ions into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.[3][4] In some animal models, plecanatide has also been shown to have an anti-nociceptive effect, reducing visceral pain, though the exact mechanism is still under investigation.[5]
Q2: How is plecanatide prepared and administered in animal studies?
A2: For animal studies, plecanatide is typically formulated in phosphate-buffered saline (PBS).[6][7] Administration is most commonly performed via oral gavage to ensure accurate dosing.[6][7] The maximum recommended volume for oral gavage in mice is 10 ml/kg.[8]
Q3: What are the common sources of variability in plecanatide animal studies?
A3: Variability in animal studies with plecanatide can stem from several factors:
-
Biological Variation: Differences in animal strain, age, sex, gut microbiome, and underlying health status can all contribute to varied responses.[8]
-
Experimental Procedures: Inconsistent oral gavage technique, variations in dosing volume and timing, and subjective scoring of endpoints (e.g., stool consistency) can introduce significant variability.[8]
-
Environmental Factors: Animal stress resulting from handling, housing conditions (e.g., noise, light cycles), and the experimental procedures themselves can significantly impact gastrointestinal motility and alter the animal's response to plecanatide.[8][9]
Q4: What are the key parameters to measure to assess plecanatide's efficacy in animal models?
A4: Key parameters to assess plecanatide's efficacy include:
-
Gastrointestinal Transit Time: This is often measured using a non-absorbable marker like charcoal or carmine (B74029) red.[8]
-
Fecal Output: The number and/or weight of fecal pellets produced over a specific time period is a common endpoint.[8]
-
Stool Consistency: This is typically assessed using a visual scoring system.[8][10][11][12]
-
Visceral Hypersensitivity: In models of intestinal pain, the response to colorectal distension (CRD) can be measured via electromyography to assess abdominal muscle contractions.[7][13]
Troubleshooting Guides
Issue 1: High variability in fecal output and stool consistency within the same treatment group.
-
Potential Cause 1: Inconsistent Oral Gavage Technique.
-
Troubleshooting Steps:
-
Ensure all personnel are thoroughly trained in proper oral gavage technique for the specific rodent species.
-
Use appropriately sized and flexible gavage needles to minimize stress and prevent injury to the esophagus.[8]
-
Confirm the correct placement of the gavage needle in the esophagus/stomach before administering the dose.
-
-
-
Potential Cause 2: Animal Stress.
-
Potential Cause 3: Inconsistent Dosing.
-
Troubleshooting Steps:
-
Ensure the plecanatide formulation is homogenous before each administration.
-
Accurately calculate and administer the dose based on the most recent body weight of each animal.[8]
-
-
Issue 2: Unexpected mortality in juvenile animals.
-
Potential Cause: Dehydration due to excessive fluid secretion.
-
Troubleshooting Steps:
-
Plecanatide has been shown to cause mortality in young juvenile mice due to dehydration resulting from increased intestinal fluid secretion.[14]
-
Avoid using plecanatide in very young animals (human age equivalent of approximately 1 month to less than 2 years) if possible.[8]
-
If juvenile animals must be used, start with very low doses and perform a careful dose-escalation study to determine a safe and effective dose.[8]
-
Closely monitor juvenile animals for signs of dehydration (e.g., lethargy, ruffled fur, weight loss) and provide supportive care (e.g., subcutaneous fluids) if necessary.
-
-
Issue 3: Inconsistent results in visceral hypersensitivity assays.
-
Potential Cause 1: Variability in the induction of hypersensitivity.
-
Potential Cause 2: Variability in colorectal distension (CRD) measurements.
-
Troubleshooting Steps:
-
Acclimatize animals to the restraint apparatus before the CRD procedure to minimize stress-induced variability.
-
Ensure the balloon is inserted to a consistent depth in the colorectum for each animal.
-
Calibrate the pressure transducer and recording equipment before each experiment.
-
-
Data Presentation
Table 1: Effective Oral Doses of Plecanatide in Rodent Models
| Animal Model | Effective Dose Range (mg/kg) | Efficacy Endpoint(s) | Reference(s) |
| Mouse (Colitis Models) | 0.05 - 5 | Reduction in colitis severity and disease activity index | [6][8][15] |
| Rat (Visceral Hypersensitivity) | 0.01 - 0.05 | Reduction in abdominal contractions in response to colorectal distension | [1][7][13][16][17][18][19] |
Table 2: Impact of Stress on Gastrointestinal Transit in Rats
| Parameter | At Rest | Under Stress | Percent Change | Reference(s) |
| Gastric Emptying (t1/2) | 1.97 h | 2.66 h | +35% (Delayed) | [9] |
| Orocaecal Transit Time | 124.3 min | 86.2 min | -30.6% (Accelerated) | [9] |
| Colonic Transit Time | 15.5 h | 1.29 h | -91.7% (Accelerated) | [9] |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit (Charcoal Meal Assay) in Mice
-
Fasting: Fast mice for 12-18 hours before the experiment with free access to water. Fasting has been shown to decrease intestinal motility.[7][9]
-
Plecanatide Administration: Administer plecanatide or vehicle control via oral gavage at the desired dose.
-
Charcoal Meal Administration: 30 minutes after plecanatide administration, administer a 5% charcoal suspension in 10% gum arabic solution via oral gavage (10 ml/kg).
-
Euthanasia and Sample Collection: 20-30 minutes after charcoal administration, euthanize the mice by an approved method.
-
Measurement: Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the intestinal transit as a percentage of the total length of the small intestine traveled by the charcoal front.
Protocol 2: Assessment of Visceral Hypersensitivity in Rats
-
Animal Preparation: Implant nichrome wire electrodes into the external oblique abdominal muscles of rats under anesthesia. Allow for a recovery period of at least one week.
-
Induction of Hypersensitivity (TNBS model):
-
Fast rats for 12 hours.
-
Under light anesthesia, intrarectally administer 0.3 mL of TNBS (80 mg/kg in 50% ethanol) through a catheter inserted 6 cm into the anus.[7]
-
-
Plecanatide Administration: Four days after TNBS administration, administer plecanatide or vehicle control (formulated in PBS) via oral gavage at the desired dose (e.g., 0.01 or 0.05 mg/kg in a volume of 1.5 mL).[7]
-
Colorectal Distension (CRD):
-
30 minutes after plecanatide administration, place the conscious rat in a restraint device.
-
Insert a balloon catheter into the rectum to a depth of 4 cm.
-
Inflate the balloon progressively to different pressures (e.g., 0-60 mmHg in 15 mmHg steps), with each step lasting 5 minutes.
-
-
Measurement: Record the electromyographic (EMG) activity of the abdominal muscles during each distension step. The number of abdominal contractions per 5-minute interval is used as a measure of visceral pain.
-
Data Analysis: Compare the number of abdominal contractions between the plecanatide-treated and vehicle-treated groups at each distension pressure.
Mandatory Visualization
Caption: Plecanatide's signaling pathway in intestinal epithelial cells.
Caption: Workflow for assessing gastrointestinal transit in mice.
Caption: Troubleshooting high variability in plecanatide studies.
References
- 1. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alternate-day fasting induces metabolic and morphofunctional changes in the gastrointestinal tract of male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vetcentre.purina.co.uk [vetcentre.purina.co.uk]
- 6. Extended Fasting Durations Delayed Gastric Emptying and Colonic Motility in Normal Male Rats [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scialert.net [scialert.net]
- 10. vhc.missouri.edu [vhc.missouri.edu]
- 11. Efficient Stool Collection Methods for Evaluating the Diarrhea Score in Mouse Diarrhea Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. wjgnet.com [wjgnet.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Plecanatide | C65H104N18O26S4 | CID 70693500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Oral treatment with plecanatide or dolcanatide attenuates visceral hypersensitivity via activation of guanylate cyclase-C in rat models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Plecanatide In Vitro Degradation Pathways
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the in vitro degradation pathways of plecanatide (B610132). Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro degradation pathway of plecanatide in a simulated gastrointestinal environment?
A1: In the gastrointestinal tract, plecanatide is primarily metabolized by intestinal enzymes.[1] The main degradation pathway involves the proteolytic cleavage of the C-terminal leucine (B10760876) residue, which results in the formation of a biologically active metabolite known as SP-338.[1][2] Both plecanatide and its active metabolite, SP-338, are subsequently further broken down by proteolytic enzymes into smaller, inactive peptides and naturally occurring amino acids.[1][2]
Q2: How does pH influence the stability and activity of plecanatide?
A2: The binding of plecanatide to its target, the guanylate cyclase-C (GC-C) receptor, is pH-dependent. It is anticipated that plecanatide exerts most of its effect in the acidic environment of the upper gastrointestinal tract, where it binds more effectively to the GC-C receptors.[2]
Q3: What are the recommended storage conditions for plecanatide solutions for stability studies?
A3: For optimal stability, it is recommended to prepare plecanatide solutions in a buffer such as phosphate-buffered saline (PBS), which has demonstrated better stability at room temperature compared to water. For short-term storage, refrigeration at 2-8°C is advised. For long-term storage, freezing the solutions is recommended; however, it is important to avoid repeated freeze-thaw cycles.[1]
Q4: Which analytical methods are most suitable for analyzing plecanatide and its degradation products?
A4: A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is commonly used for the separation and quantification of plecanatide and its degradation products.[1][3] For enhanced sensitivity and definitive identification of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2]
Troubleshooting Guides
This section addresses common issues that may arise during the experimental analysis of plecanatide stability.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Plecanatide Concentration in Stock Solutions | - Incomplete Dissolution: As a peptide, plecanatide may require specific conditions to fully dissolve.- Adsorption to Surfaces: Peptides have a tendency to adsorb to glass and plastic surfaces, which can lead to a decrease in the effective concentration.[1] | - Ensure the use of an appropriate solvent. While soluble in water, using a buffer like PBS can enhance stability.[1]- Briefly vortex or sonicate the solution to ensure it is completely dissolved.[1]- To minimize adsorption, use low-protein-binding labware, such as polypropylene (B1209903) tubes and pipette tips.[1] |
| High Variability in Stability Assay Results | - Inconsistent Temperature or pH Control: The stability and activity of plecanatide are sensitive to fluctuations in these parameters.- Pipetting Errors: Inaccurate dispensing of reagents or samples can cause significant variations in results.[1] | - Use calibrated incubators and pH meters. Ensure that buffers are freshly prepared and their pH is verified before use.- Regularly calibrate pipettes. For small volumes, consider using positive displacement pipettes to ensure accuracy.[1] |
| Unexpected Degradation Peaks in HPLC Chromatogram | - Contaminated Mobile Phase or Glassware: Impurities can lead to the appearance of artifactual peaks.- Sample Degradation During Preparation or Storage: Improper handling can result in premature degradation of the sample.[1] | - Use HPLC-grade solvents and ensure all glassware is thoroughly cleaned.- Prepare samples immediately before analysis or store them at recommended low temperatures (e.g., 2-8°C or frozen) for short durations. Avoid repeated freeze-thaw cycles.[1] |
| Difficulty in Detecting the Active Metabolite SP-338 | - Insufficient Incubation Time for Enzymatic Degradation: The conversion of plecanatide to SP-338 is a time-dependent process. | - Optimize the incubation time in the simulated intestinal fluid (SIF). The initial formation of SP-338 is rapid, so it is important to sample at appropriate time points.[1] |
| Peak Tailing or Asymmetry in HPLC | - Secondary Interactions with Stationary Phase: Residual silanols on silica-based columns can interact with basic residues in the peptide.- Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can lead to poor peak shape.- Column Overload: Injecting too much sample can saturate the column. | - For basic compounds, using a mobile phase with a low pH (around 2-3) can help to protonate the silanols and reduce interaction.- Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.- Reduce the injection volume or dilute the sample. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from in vitro degradation studies of plecanatide.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Time (hours) | Degradation (%) | Reference |
| Acidic (0.1 N HCl) | 24 | 18.91 | [1] |
| Reductive | 24 | 23.18 | [1] |
| Alkaline (0.1 N NaOH) | 24 | Not Degraded | [1] |
| Oxidative (3% H₂O₂) | 24 | Not Degraded | [1] |
| Photolytic | 4 | Not Degraded | [1] |
| Thermal (70°C) | 24 | Not Degraded | [1] |
Table 2: RP-HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value | Reference |
| Column | C18 (250 x 4.6 mm, 5 µm) | [3] |
| Mobile Phase | Water and Acetonitrile (50:50 v/v) with 0.05% Trifluoroacetic Acid (TFA) | [3] |
| Flow Rate | 0.8 mL/min | [3] |
| Detection Wavelength | 204 nm | [3] |
| Linearity Range | 6-30 µg/mL | [3] |
| LOD | 0.7324 µg/mL | [3] |
| LOQ | 2.2195 µg/mL | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Studies
This protocol provides a general procedure for conducting forced degradation studies on plecanatide.
1. Acid Degradation:
-
Prepare a stock solution of plecanatide in a suitable solvent (e.g., water or PBS).
-
Take a known volume of the stock solution and add an equal volume of 0.1 N HCl.
-
Incubate the mixture at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.[1]
2. Alkaline Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[1]
3. Oxidative Degradation:
-
Prepare a stock solution of plecanatide.
-
Add a known volume of 3% hydrogen peroxide to the stock solution.
-
Incubate at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.[1]
4. Thermal Degradation:
-
Place the solid plecanatide powder or a solution in a hot air oven at 70°C for 24 hours.
-
Allow the sample to cool to room temperature.
-
If starting with the solid, dissolve it in a suitable solvent.
-
Dilute with the mobile phase for analysis.[1]
5. Photolytic Degradation:
-
Expose a solution of plecanatide to UV light (e.g., in a photostability chamber) for a defined period (e.g., 4 hours).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC.
Protocol 2: In Vitro Enzymatic Degradation in Simulated Intestinal Fluid (SIF)
This protocol outlines a framework for assessing the degradation of plecanatide in SIF.
1. Preparation of SIF:
-
Prepare SIF according to standard pharmacopeial guidelines. This typically includes pancreatin (B1164899) and has a pH adjusted to simulate the intestinal environment (pH ~6.8).
2. Incubation:
-
Dissolve plecanatide in pre-warmed SIF to a final concentration of 1 mM.
-
Include a control sample where plecanatide is incubated in SIF without pancreatin.
-
Incubate the samples at 37°C with gentle agitation.[1]
3. Time Points:
-
Withdraw aliquots at various time points (e.g., 0, 30, 60, 120, 240, and 360 minutes).[1]
4. Sample Quenching:
-
Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., a strong acid like trifluoroacetic acid) or by heating.[1]
5. Analysis:
-
Analyze the samples by LC-MS/MS to identify and quantify plecanatide and its degradation products, including the active metabolite SP-338.[1]
Visualizations
References
Technical Support Center: Overcoming Plecanatide Formulation Issues
This technical support center is designed for researchers, scientists, and drug development professionals working with plecanatide (B610132). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on formulation challenges.
Frequently Asked Questions (FAQs)
Q1: What is plecanatide and how does it work?
Plecanatide is a synthetic analog of human uroguanylin, a peptide that regulates fluid and electrolyte balance in the intestines. It is a 16-amino acid peptide with the sequence NDECELCVNVACTGCL and has a molecular weight of 1682 g/mol .[1] Plecanatide acts as a guanylate cyclase-C (GC-C) agonist.[2][3] By binding to and activating GC-C receptors on the surface of intestinal epithelial cells, it triggers an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[3] This rise in cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR), leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. The resulting osmotic gradient draws water into the intestines, which softens stool and increases gastrointestinal motility.[3]
Q2: What are the key formulation challenges associated with plecanatide?
Being a peptide, plecanatide is susceptible to both physical and chemical instability. Key formulation challenges include:
-
Solubility: While plecanatide is soluble in water, achieving a high concentration for certain formulations may be challenging.[4] Its solubility can also be influenced by pH and the presence of other excipients.
-
Stability: Plecanatide can be degraded by proteolysis, oxidation, and deamidation, particularly in the gastrointestinal tract.[3] Its stability is also pH-dependent, with optimal activity predicted at a pH of 5.[5]
-
Bioavailability: As an orally administered peptide, plecanatide is subject to enzymatic degradation in the gut, which can limit its local availability at the target site.[5]
Q3: What is the solubility of plecanatide in common solvents?
Precise solubility can vary with temperature and the exact composition of the buffer. However, the following provides a general guideline:
| Solvent | Approximate Solubility |
| PBS (pH 7.2) | ~10 mg/mL[6] |
| DMSO | ~3 mg/mL[6] |
| Dimethylformamide | ~1 mg/mL[6] |
| Water | Soluble[4] |
Plecanatide is reported to be soluble across the entire physiological pH range, with dose solubility volumes of less than 1 mL.[7][8]
Q4: Which excipients are known to be compatible with plecanatide?
The commercially available tablet formulation of plecanatide contains magnesium stearate (B1226849) and microcrystalline cellulose.[4] When selecting excipients, it is crucial to consider their potential impact on the stability of plecanatide. For instance, excipients that create an acidic or basic microenvironment could affect the peptide's stability.[9] It is recommended to conduct compatibility studies with any new excipient by preparing binary mixtures of plecanatide and the excipient, storing them under accelerated stability conditions, and analyzing for degradation products.[10]
Troubleshooting Guides
Issue 1: Inconsistent or Low Plecanatide Concentration in Stock Solutions
Question: I'm preparing stock solutions of plecanatide, but I'm getting inconsistent concentrations in my assays. What could be the cause?
Answer: This is a common issue with peptide formulations. Here are some potential causes and solutions:
| Possible Cause | Recommended Solution |
| Incomplete Dissolution | Plecanatide, being a peptide, may require specific conditions for full solubilization. Ensure you are using a suitable solvent. While it is soluble in water, for experimental use, a buffer like PBS can enhance stability.[6] Gentle vortexing or brief sonication can aid in complete dissolution. |
| Adsorption to Surfaces | Peptides have a tendency to adsorb to glass and plastic surfaces, which can lead to a decrease in the effective concentration. To minimize this, use low-protein-binding labware, such as polypropylene (B1209903) tubes and pipette tips. |
| Inaccurate Pipetting | Small volume inaccuracies can lead to significant concentration errors. Ensure your pipettes are regularly calibrated. For very small volumes, consider using positive displacement pipettes for better accuracy. |
Issue 2: High Variability in Stability Assay Results
Question: My stability assay results for plecanatide are showing high variability between replicates. How can I improve the consistency?
Answer: High variability in stability assays often points to inconsistencies in experimental conditions. Consider the following:
| Possible Cause | Recommended Solution |
| Inconsistent Temperature or pH Control | The stability of plecanatide is sensitive to both temperature and pH. Use calibrated incubators and pH meters. Always prepare fresh buffers and verify the pH before use. |
| Pipetting Errors | Inaccurate dispensing of reagents or the plecanatide sample can introduce significant variability. As mentioned previously, ensure pipettes are calibrated and use appropriate pipetting techniques for the volumes being handled. |
| Sample Evaporation | During long incubation times, evaporation from sample wells can concentrate the sample and affect results. Ensure plates are properly sealed or use instrumentation with environmental control. |
Issue 3: Unexpected Peaks in HPLC Chromatogram
Question: I'm seeing unexpected peaks in my HPLC analysis of plecanatide. What could be their origin?
Answer: Extraneous peaks in an HPLC chromatogram can arise from several sources. Here's a troubleshooting workflow:
Experimental Protocols
Protocol 1: Forced Degradation Study of Plecanatide
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of plecanatide under various stress conditions.
Materials:
-
Plecanatide
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Phosphate Buffered Saline (PBS)
-
HPLC-grade water and acetonitrile
-
Validated stability-indicating RP-HPLC method
Procedure:
-
Acid Degradation:
-
Prepare a stock solution of plecanatide in a suitable solvent (e.g., water or PBS).
-
Add an equal volume of 0.1 N HCl to a known volume of the stock solution.
-
Incubate the mixture at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
-
Alkaline Degradation:
-
Follow the same procedure as for acid degradation, but use 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.
-
-
Oxidative Degradation:
-
To a known volume of the plecanatide stock solution, add a known volume of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid plecanatide powder or a solution in a hot air oven at 70°C for 24 hours.
-
Allow the sample to cool to room temperature.
-
If starting with the solid, dissolve it in a suitable solvent.
-
Dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of plecanatide to UV light (e.g., in a photostability chamber) for a defined period (e.g., 4 hours).
-
Dilute for HPLC analysis.
-
Data Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method. Calculate the percentage of degradation for each stress condition.
Summary of Forced Degradation Data:
| Stress Condition | Time (hours) | Degradation (%) |
| Acid Degradation (0.1 N HCl) | 24 | 18.91 |
| Alkali Degradation (0.1 N NaOH) | 24 | Not degraded |
| Oxidative Degradation (3% H₂O₂) | 24 | Not degraded |
| Reduction Degradation | 24 | 23.18 |
| Photolytic Degradation | 4 | Not degraded |
| Thermal Degradation (70°C) | 24 | Not degraded |
Data adapted from a representative study.
Protocol 2: Stability-Indicating RP-HPLC Method for Plecanatide
This protocol provides a starting point for a stability-indicating RP-HPLC method for the analysis of plecanatide and its degradation products. Method validation according to ICH guidelines is essential.
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Water and Acetonitrile (50:50 v/v) with 0.05% Trifluoroacetic Acid (TFA) |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 204 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Method Validation Parameters:
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 6-30 µg/mL).
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method. The %RSD should be below 2%.
-
Accuracy: Determine the recovery of plecanatide from a spiked placebo matrix. Recoveries should be within 98-102%.
-
Specificity: Demonstrate that the method can resolve plecanatide from its degradation products and any excipients.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of plecanatide that can be reliably detected and quantified.
Visualizations
Plecanatide Mechanism of Action
Experimental Workflow for Formulation Development
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. dovepress.com [dovepress.com]
- 3. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plecanatide - Wikipedia [en.wikipedia.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]
Plecanatide cGMP Stimulation Assays: A Technical Support Center
Welcome to the technical support center for plecanatide (B610132) cGMP stimulation assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during your plecanatide cGMP stimulation assays.
Q1: I am observing a very low or no cGMP signal in my plecanatide-treated cells. What are the possible causes?
A low cGMP response is a frequent issue and can be attributed to several factors. A systematic approach is the best way to diagnose the problem.[1]
Troubleshooting Steps:
-
Phosphodiesterase (PDE) Activity: This is the most common reason for a low cGMP signal.[1] Intracellular PDEs rapidly break down cGMP.[1][2][3]
-
Solution: It is essential to pre-incubate your cells with a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), before and during stimulation with plecanatide.[1][4][5] This prevents the degradation of newly synthesized cGMP, allowing it to accumulate to detectable levels.[1]
-
-
Plecanatide Reagent Integrity: The stability of the peptide is crucial for its activity.
-
Suboptimal Cell Health or Culture Conditions: The responsiveness of your cells is critical.
-
Solution: Use a validated cell line that endogenously expresses the Guanylate Cyclase-C (GC-C) receptor, such as T84 or Caco-2 cells.[1][6] Ensure cells are healthy, within a low passage number, and have formed a confluent monolayer, as GC-C receptor expression and proper localization are dependent on cell confluence.[1]
-
-
Incorrect Experimental Parameters:
-
Plecanatide Concentration: Verify that you are using an appropriate concentration range. A full dose-response curve is recommended.[1]
-
Incubation Time: A 30-minute incubation period is a common starting point.[1][5] Very short times may be insufficient for cGMP accumulation, while longer times might lead to receptor desensitization.[1]
-
Q2: My baseline cGMP levels (in control wells) are too high. How can I reduce the background signal?
High background can mask the specific signal from plecanatide stimulation.
Troubleshooting Steps:
-
Cell Culture Media: Serum in the culture media can sometimes stimulate basal cGMP production.
-
Solution: Perform the stimulation in serum-free media. It is common practice to switch to serum-free media containing the PDE inhibitor during the pre-incubation step.[1]
-
-
Contamination: Bacterial or mycoplasma contamination can affect cell signaling.
-
Solution: Regularly test your cell cultures for contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated vial of cells.
-
-
Assay-Specific Issues: The issue may lie with the cGMP detection assay itself (e.g., ELISA).
-
Solution: Review the manufacturer's protocol for the cGMP assay kit. Ensure proper washing steps are performed to reduce non-specific binding. Check for issues with the assay buffer or substrate.
-
Q3: I am seeing high variability between my replicate wells. What can I do to improve consistency?
High variability can make it difficult to interpret your data and determine statistically significant effects.
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven cell density across the plate will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well or a set of wells to prevent settling. Visually inspect the plate for even confluence before starting the experiment.
-
-
Pipetting Errors: Small volumes of concentrated plecanatide or other reagents can be a source of error.
-
Solution: Use calibrated pipettes and proper pipetting technique. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Edge Effects: Wells on the perimeter of a microplate can behave differently due to temperature and humidity gradients.
-
Solution: Avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.
-
-
Incomplete Cell Lysis: If cGMP is not efficiently released from the cells, the measured concentration will be inaccurate.
-
Solution: Ensure the lysis buffer is added to all wells for the recommended time and that it effectively covers the entire cell monolayer. Gentle agitation or scraping may be necessary to ensure complete lysis.[1]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical plecanatide cGMP stimulation assay using T84 cells.
| Parameter | Value | Cell Line | Notes |
| Plecanatide EC₅₀ | ~190 nM (1.9 x 10⁻⁷ M) | T84 | The concentration that elicits 50% of the maximal cGMP response.[1][6][7] |
| IBMX Concentration | 0.5 mM - 1 mM | T84 | A common range for effective phosphodiesterase inhibition.[1][5] |
| Stimulation Time | 30 minutes | T84 | A standard incubation time for measuring cGMP accumulation.[1][5] |
| Cell Seeding Density | ~2 x 10⁵ cells/cm² | T84 | To achieve a confluent monolayer within 5-7 days.[1] |
Visualizing Key Processes
To further clarify the mechanism and experimental workflows, the following diagrams are provided.
Detailed Experimental Protocol: Plecanatide cGMP Stimulation Assay
This protocol outlines the key steps for assessing the bioactivity of plecanatide by measuring cGMP production in T84 cells.[6]
I. Materials and Reagents
-
T84 human colon carcinoma cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Plecanatide
-
3-isobutyl-1-methylxanthine (IBMX)
-
Phosphate-Buffered Saline (PBS)
-
0.1 M Hydrochloric Acid (HCl)
-
Commercial cGMP ELISA kit
-
BCA Protein Assay Kit
II. Cell Culture and Seeding
-
Culture T84 cells in DMEM/F-12 medium with 10% FBS at 37°C in a 5% CO₂ incubator.[1]
-
Seed cells into 24- or 48-well plates at a density that will allow them to form a confluent monolayer by the day of the assay (e.g., 2 x 10⁵ cells/cm²).[1]
-
Allow cells to grow for 5-7 days, changing the medium every 2-3 days, until a confluent monolayer is formed.[1]
III. Assay Procedure
-
Preparation: Prepare a stock solution of IBMX. Prepare serial dilutions of plecanatide in serum-free medium that also contains the final desired concentration of IBMX (e.g., 500 µM).[1]
-
Pre-incubation: Gently wash the confluent T84 cell monolayers twice with warm PBS.[1][6]
-
Add serum-free medium containing IBMX to each well and incubate for 15-30 minutes at 37°C. This step inhibits phosphodiesterases.[1][5]
-
Stimulation: Remove the pre-incubation medium. Add the prepared plecanatide dilutions (containing IBMX) to the respective wells. Include a vehicle control (medium with IBMX but no plecanatide).[1]
-
Incubation: Incubate the plate for 30 minutes at 37°C.[1][5]
-
Lysis: Terminate the reaction by removing the treatment medium and adding cold 0.1 M HCl to each well to lyse the cells and stabilize cGMP.[1]
-
Harvesting: Incubate the plate on ice for 10-15 minutes. Transfer the lysates to microcentrifuge tubes.[1]
-
Clarification: Centrifuge the lysates at >600 x g for 10 minutes at 4°C to pellet cell debris.[1] The supernatant contains the intracellular cGMP.
IV. cGMP Quantification and Data Analysis
-
cGMP Measurement: Quantify the cGMP concentration in the clarified supernatants using a commercial cGMP ELISA kit. Follow the manufacturer’s instructions precisely.[4][6]
-
Protein Quantification: Determine the total protein concentration in each sample from the cell pellet or a parallel well using a BCA assay. This is used to normalize the cGMP levels.[6]
-
Data Analysis:
-
Calculate the cGMP concentration for each sample from the standard curve generated by the ELISA.
-
Normalize the cGMP concentration to the protein concentration for each well (e.g., pmol cGMP / mg protein).[6]
-
Plot the normalized cGMP concentration against the logarithm of the plecanatide concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the curve using appropriate software.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Plecanatide and dolcanatide, novel guanylate cyclase-C agonists, ameliorate gastrointestinal inflammation in experimental models of murine colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Plecanatide and Lubiprostone for Chronic Idiopathic Constipation and Irritable Bowel Syndrome with Constipation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of action of two prominent prescription therapies for chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C): plecanatide (B610132) and lubiprostone (B194865). The information presented is based on available clinical trial data and is intended to inform research and development professionals.
Introduction
Plecanatide (Trulance®) and lubiprostone (Amitiza®) are both approved for the treatment of CIC, and plecanatide is also approved for IBS-C, while lubiprostone's approval for IBS-C is limited to women.[1] These agents address the symptoms of constipation through distinct pharmacological mechanisms, leading to differences in their clinical profiles. While direct head-to-head clinical trials are limited, a comparative analysis of their individual pivotal trial data provides valuable insights into their relative performance.[1][2]
Mechanism of Action
The two drugs employ different signaling pathways to achieve their therapeutic effects of increasing intestinal fluid secretion and improving bowel function.
Plecanatide: Guanylate Cyclase-C Agonism
Plecanatide is a structural analog of human uroguanylin (B126073) and acts as a guanylate cyclase-C (GC-C) agonist.[1][3] Upon oral administration, it binds to and activates GC-C receptors on the luminal surface of intestinal epithelial cells.[3][4] This activation triggers the intracellular conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3][5] The subsequent increase in intracellular cGMP has two primary effects:
-
Activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): This leads to the secretion of chloride and bicarbonate ions into the intestinal lumen.[3][4]
-
Increased Fluid Secretion: The increased ion concentration in the lumen creates an osmotic gradient, drawing water into the intestines. This increased fluid softens the stool and accelerates intestinal transit.[3][5]
Additionally, elevated extracellular cGMP is thought to reduce the activity of pain-sensing nerves in the gut, which may contribute to the relief of abdominal pain in patients with IBS-C.[3]
Figure 1. Plecanatide Signaling Pathway.
Lubiprostone: Chloride Channel Activation
Lubiprostone is a bicyclic fatty acid derived from prostaglandin (B15479496) E1.[6] It functions by selectively activating type-2 chloride channels (ClC-2) located on the apical membrane of gastrointestinal epithelial cells.[7][8] This activation leads to an efflux of chloride ions into the intestinal lumen.[7] To maintain isoelectric neutrality, sodium ions follow passively through the paracellular pathway.[7] The resulting increase in luminal sodium chloride concentration drives water into the intestine via osmosis, thereby softening stool and increasing intestinal transit.[7][9]
Figure 2. Lubiprostone Signaling Pathway.
Comparative Efficacy Data
The following tables summarize key efficacy data from pivotal Phase III clinical trials for plecanatide and lubiprostone in the treatment of Chronic Idiopathic Constipation (CIC). It is important to note that these trials were not head-to-head comparisons and variations in study design and patient populations may exist.
Table 1: Efficacy in Chronic Idiopathic Constipation (CIC)
| Efficacy Endpoint | Plecanatide (3 mg once daily) | Lubiprostone (24 mcg twice daily) | Placebo |
| Durable Overall CSBM* Responders (%) | 20.1% - 21.0%[10] | Not explicitly reported in this format | 10.2% - 12.8%[10] |
| Change from Baseline in SBMs** at Week 1 | Not explicitly reported in this format | 3.7[11] | 1.3[11] |
| Patients with SBM within 24 hours of first dose (%) | Not explicitly reported in this format | 61%[12] | 31%[12] |
| Improvement in Stool Consistency (BSFS*** Score) | Significant improvement vs. placebo (p<0.001)[10] | Significant improvements reported[13] | - |
| Improvement in Straining | Significant improvement vs. placebo[14] | Significant improvements reported[13] | - |
*CSBM: Complete Spontaneous Bowel Movement **SBM: Spontaneous Bowel Movement ***BSFS: Bristol Stool Form Scale
Table 2: Common Adverse Events (Incidence >2% and greater than placebo)
| Adverse Event | Plecanatide (3 mg) | Lubiprostone (24 mcg) | Placebo |
| Diarrhea | 3.2% - 5.9%[14] | ~13%[15] | 1.3%[14] |
| Nausea | <2% (not significantly different from placebo) | ~32%[15] | ~4%[12] |
| Headache | Not significantly different from placebo | ~13%[15] | - |
| Abdominal Pain | Not significantly different from placebo | ~5%[16] | - |
Experimental Protocols: Pivotal Clinical Trial Design
The efficacy and safety of both plecanatide and lubiprostone were established in multicenter, randomized, double-blind, placebo-controlled Phase III trials. Below is a generalized workflow representing the typical design of these studies.
Figure 3. Generalized Clinical Trial Workflow.
Key Methodological Components:
-
Patient Population: Adult patients meeting the modified Rome III criteria for chronic idiopathic constipation were typically enrolled.[17]
-
Study Design: The studies were generally multicenter, randomized, double-blind, and placebo-controlled.[10][17][18]
-
Treatment Arms: Patients were randomized to receive either plecanatide (e.g., 3 mg or 6 mg once daily), lubiprostone (e.g., 24 mcg twice daily), or a matching placebo.[10][17][18]
-
Primary Efficacy Endpoint: For plecanatide trials, a common primary endpoint was the percentage of "durable overall CSBM responders," defined as patients having at least three CSBMs per week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.[10] For lubiprostone trials, a key primary endpoint was the change from baseline in the number of spontaneous bowel movements at the end of the first week of treatment.[19]
-
Secondary Endpoints: These often included changes in stool consistency (measured by the Bristol Stool Form Scale), straining during defecation, and other symptoms of constipation.[10][14]
-
Data Collection: Patients typically recorded their bowel movements and associated symptoms daily in an electronic diary.[20][21]
Objective Comparison
Both plecanatide and lubiprostone have demonstrated efficacy in treating CIC, though through different mechanisms of action.
-
Efficacy: Both medications have shown significant improvements in bowel movement frequency and stool consistency compared to placebo.[10][13] Plecanatide's pivotal trials focused on a durable responder endpoint over a 12-week period, while some of lubiprostone's key data highlights a rapid onset of action within the first week.[10][12]
-
Tolerability: Diarrhea is a common side effect for both drugs, though some analyses suggest the incidence may be lower with plecanatide.[14][15] Nausea appears to be a more prominent side effect associated with lubiprostone.[12][15]
-
Dosing: Plecanatide is administered once daily, whereas lubiprostone is taken twice daily.[10][18]
In the absence of direct comparative trials, the choice between these agents may be guided by individual patient characteristics, tolerability profiles, and dosing preferences. Further research, including head-to-head studies, would be beneficial to more definitively delineate the comparative efficacy and safety of these two treatments.
References
- 1. Plecanatide (Trulance) for Chronic Idiopathic Constipation and Irritable Bowel Syndrome With Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicaid.nv.gov [medicaid.nv.gov]
- 3. What is the mechanism of Plecanatide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Plecanatide - Wikipedia [en.wikipedia.org]
- 6. Lubiprostone - Wikipedia [en.wikipedia.org]
- 7. Lubiprostone: a novel treatment for chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Lubiprostone in constipation: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Randomized clinical trial: efficacy and safety of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercepharma.com [fiercepharma.com]
- 12. Lubiprostone's Novel Mechanism Effective for Chronic Constipation | MDedge [mdedge.com]
- 13. Clinical utility of plecanatide in the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
- 17. Profile of plecanatide in the treatment of chronic idiopathic constipation: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. fiercebiotech.com [fiercebiotech.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Plecanatide Improves Symptoms of Irritable Bowel Syndrome with Constipation: Results of an Integrated Efficacy and Safety Analysis of Two Phase 3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Guanylate Cyclase-C Agonists for Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of approved and investigational guanylate cyclase-C (GC-C) agonists, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Introduction to Guanylate Cyclase-C Agonists
Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells.[1] Activation of GC-C by its endogenous ligands, guanylin (B122020) and uroguanylin (B126073), or by exogenous agonists, leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] This elevation in cGMP initiates a signaling cascade that results in increased intestinal fluid secretion and accelerated transit, providing a therapeutic mechanism for treating gastrointestinal disorders such as chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[3] Currently, two GC-C agonists, linaclotide (B608579) and plecanatide (B610132), are approved for clinical use, while others, such as dolcanatide (B10787436), are under investigation.
Mechanism of Action: A Shared Pathway
Both linaclotide and plecanatide exert their therapeutic effects by acting as agonists of the GC-C receptor.[3] Activation of GC-C stimulates the conversion of guanosine triphosphate (GTP) to cGMP.[2] The subsequent increase in intracellular cGMP has two primary effects:
-
Increased Intestinal Fluid Secretion: Intracellular cGMP activates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate ions into the intestinal lumen. This creates an osmotic gradient that draws water into the intestines, softening the stool and facilitating its passage.[3]
-
Reduced Visceral Pain: Extracellular cGMP is thought to modulate the activity of colonic nociceptors, which may contribute to the reduction of abdominal pain often associated with IBS-C.[3]
While sharing a common mechanism, subtle structural differences between the agonists influence their interaction with the GC-C receptor and their activity profile.
Comparative Analysis of GC-C Agonists
This section details the pharmacological and clinical profiles of linaclotide, plecanatide, and the investigational agonist dolcanatide.
Linaclotide (Linzess®)
Linaclotide is a 14-amino acid peptide that is structurally related to the heat-stable enterotoxin (STa) produced by Escherichia coli.[4] It binds to the GC-C receptor in a pH-independent manner, allowing for activity throughout the intestine.[2]
Plecanatide (Trulance®)
Plecanatide is a 16-amino acid peptide that is an analog of the endogenous human peptide uroguanylin.[4] A key feature of plecanatide is its pH-sensitive binding to the GC-C receptor, with optimal binding occurring in the acidic environment of the proximal small intestine (pH 5-6).[2][5] This is attributed to the presence of acidic amino acid residues in its N-terminus.[6]
Dolcanatide (SP-333)
Dolcanatide is an investigational uroguanylin analog that has been structurally modified to enhance its stability and resistance to degradation in the gastrointestinal tract.[7][8] It is being explored for its potential therapeutic utility in inflammatory bowel disease (IBD), in addition to constipation-related disorders.[7]
Data Presentation
The following tables summarize the available quantitative data for the comparative analysis of these GC-C agonists.
Table 1: Pharmacological Profile
| Parameter | Linaclotide | Plecanatide | Dolcanatide |
| Target | Guanylate Cyclase-C | Guanylate Cyclase-C | Guanylate Cyclase-C |
| Binding Affinity (IC50/EC50) | IC50 (human GC-C): 8.7 ± 0.7 nM | EC50 (cGMP stimulation in T84 cells): 1.9 x 10⁻⁷ M | EC50 (cGMP stimulation in T84 cells): 2.8 x 10⁻⁷ M |
| pH Sensitivity | pH-independent | pH-dependent (optimal at pH 5-6) | pH-dependent |
Data sourced from preclinical studies.
Table 2: Clinical Efficacy (Odds Ratio vs. Placebo)
| Indication | Linaclotide | Plecanatide | Dolcanatide |
| Chronic Idiopathic Constipation (CIC) | 3.25 (145 µg) | 1.99 (3 mg) | Data not available |
| Irritable Bowel Syndrome with Constipation (IBS-C) | 2.43 (290 µg) | 1.87 (3 mg) | Data not available |
Data from a meta-analysis of randomized controlled trials.
Table 3: Clinical Safety Profile
| Adverse Event | Linaclotide | Plecanatide | Dolcanatide |
| Diarrhea (Odds Ratio vs. Placebo) | 3.70 (CIC, 145 µg) 8.02 (IBS-C, 290 µg) | 3.86 (CIC, 3 mg) 5.55 (IBS-C, 3 mg) | Data not available |
| Discontinuation due to Diarrhea | 4.0 - 5.7% | Potentially lower rates reported in some analyses, though definitions of diarrhea differed in trials. | Data not available |
Data from a meta-analysis of randomized controlled trials. It is important to note that different definitions for diarrhea were used in the clinical trials for each drug.[3]
Experimental Protocols
Detailed methodologies for key experiments cited in the development and comparison of GC-C agonists are provided below.
cGMP Stimulation Assay
This assay quantifies the ability of a GC-C agonist to stimulate the production of intracellular cGMP in a human colon carcinoma cell line (e.g., T84 cells).
Materials:
-
T84 cells
-
Cell culture medium and supplements
-
GC-C agonist (e.g., linaclotide, plecanatide, dolcanatide)
-
Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Cell lysis buffer
-
Commercial cGMP enzyme-linked immunosorbent assay (ELISA) kit
-
Protein quantification assay kit (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture T84 cells to confluence in appropriate cell culture flasks.
-
Seeding: Seed the T84 cells into 24-well plates and grow to confluence.
-
Pre-incubation: Prior to agonist stimulation, pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a defined period (e.g., 10 minutes) to prevent cGMP degradation.
-
Agonist Stimulation: Add varying concentrations of the GC-C agonist to the wells and incubate for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: After incubation, aspirate the medium and lyse the cells using a suitable lysis buffer.
-
cGMP Quantification: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant and quantify the cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.
-
Protein Normalization: Determine the protein concentration in each cell lysate using a standard protein assay to normalize the cGMP levels.
-
Data Analysis: Calculate the concentration of cGMP per milligram of protein for each agonist concentration. Plot the data to determine the half-maximal effective concentration (EC50).
Intestinal Fluid Secretion Assay (Ussing Chamber)
This in vitro assay measures the net ion and fluid transport across a monolayer of intestinal epithelial cells (e.g., T84 cells) in response to a GC-C agonist.
Materials:
-
T84 cells
-
Transwell® inserts with a porous membrane
-
Ussing chamber system
-
Krebs-Ringer bicarbonate buffer (or similar physiological buffer), gassed with 95% O₂/5% CO₂
-
GC-C agonist
-
Voltage-current clamp amplifier
-
Data acquisition system
Procedure:
-
Cell Culture on Inserts: Seed T84 cells on Transwell® inserts and culture until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed, indicating the presence of tight junctions.
-
Mounting in Ussing Chamber: Carefully mount the Transwell® insert containing the cell monolayer between the two halves of the Ussing chamber.
-
Buffer Addition: Fill both the apical and basolateral chambers with pre-warmed and gassed physiological buffer.
-
Equilibration: Allow the system to equilibrate for a period (e.g., 20-30 minutes) while maintaining the temperature at 37°C and continuous gassing. Monitor the baseline short-circuit current (Isc), which is a measure of net ion transport.
-
Agonist Addition: Add the GC-C agonist to the apical chamber to mimic its luminal site of action.
-
Measurement of Short-Circuit Current (Isc): Record the change in Isc over time. An increase in Isc reflects a net secretion of anions (primarily Cl⁻ and HCO₃⁻), which drives fluid secretion.
-
Data Analysis: Calculate the change in Isc (ΔIsc) from baseline after the addition of the agonist. A dose-response curve can be generated by testing a range of agonist concentrations.
Mandatory Visualizations
Signaling Pathway of Guanylate Cyclase-C Agonists
Caption: Signaling pathway of GC-C agonists in intestinal epithelial cells.
Generalized Experimental Workflow for cGMP Stimulation Assay
Caption: Workflow for a cGMP stimulation assay to assess GC-C agonist activity.
Conclusion
Linaclotide and plecanatide are effective GC-C agonists for the treatment of CIC and IBS-C, with a similar mechanism of action but distinct pharmacological profiles related to their structure and pH sensitivity. While both are effective, the available meta-analysis data suggests some differences in their efficacy and the incidence of diarrhea, although direct head-to-head trial data is limited. Dolcanatide represents a next-generation GC-C agonist with potential applications in inflammatory conditions, though its clinical development is ongoing and more data is needed to fully assess its comparative performance. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued research and development of this important class of therapeutic agents.
References
- 1. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 2. Clarification of Linaclotide Pharmacology Presented in a Recent Clinical Study of Plecanatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I double-blind, placebo-controlled trial of dolcanatide (SP-333) 27 mg to explore colorectal bioactivity in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The T84 human colonic adenocarcinoma cell line produces mucin in culture and releases it in response to various secretagogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Synergy Pharma Announces Positive Trial Results With Dolcanatide In Patients With Ulcerative Colitis, Confirming The Role Of Uroguanylin In Inflammatory Bowel Disease - BioSpace [biospace.com]
- 8. Phase I double-blind, placebo-controlled trial of dolcanatide (SP-333) 27 mg to explore colorectal bioactivity in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Plecanatide in the Treatment of Chronic Idiopathic Constipation and Irritable Bowel Syndrome with Constipation: A Comparative Guide
Plecanatide (B610132), a guanylate cyclase-C (GC-C) agonist, has emerged as a significant therapeutic option for patients suffering from chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C). This guide provides a detailed comparison of plecanatide with another prominent GC-C agonist, linaclotide (B608579), based on pivotal Phase 3 clinical trial data. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the efficacy, safety, and methodologies of these treatments.
Efficacy in Chronic Idiopathic Constipation (CIC)
The efficacy of plecanatide for the treatment of CIC was established in two Phase 3, multicenter, double-blind, placebo-controlled studies. The primary endpoint in these trials was the percentage of patients who were durable overall complete spontaneous bowel movement (CSBM) responders. A durable overall CSBM responder is defined as a patient who has at least three CSBMs per week and an increase of at least one CSBM from baseline in the same week for at least nine of the 12 treatment weeks, including at least three of the last four weeks.
In one pivotal trial, plecanatide demonstrated a statistically significant improvement in the proportion of durable overall CSBM responders compared to placebo.[1] Specifically, 21.0% of patients receiving 3 mg of plecanatide and 19.5% of patients receiving 6 mg were durable overall CSBM responders, compared to 10.2% in the placebo group (p<0.001 for both doses).[1] A similar second Phase 3 trial also showed significantly higher responder rates with plecanatide (20.1% for 3 mg and 20.0% for 6 mg) versus placebo (12.8%; p=0.004 for each dose).[2]
For comparison, linaclotide was also evaluated in two Phase 3 trials for CIC. In a pooled analysis of these trials, the 12-week CSBM overall responder rate for linaclotide 145 mcg was 20% compared to 3% for placebo, and for the 290 mcg dose, it was 19% compared to 3% for placebo.
Table 1: Comparison of Efficacy in Chronic Idiopathic Constipation (12-Week Phase 3 Trials)
| Endpoint | Plecanatide (3 mg) | Plecanatide (6 mg) | Linaclotide (145 mcg) | Placebo (Plecanatide Trials) | Placebo (Linaclotide Trials) |
| Durable Overall CSBM Responders | 21.0%[1] | 19.5%[1] | Not Reported | 10.2%[1] | Not Reported |
| Overall CSBM Responders | 20.1%[2] | 20.0%[2] | 20% | 12.8%[2] | 3% |
| Mean Weekly CSBM Frequency Increase | 2.5/week[1] | 2.2/week[1] | ~2.7/week | 1.2/week[1] | ~1.2/week |
| Mean Weekly Spontaneous Bowel Movement (SBM) Frequency Increase | 3.2/week[1] | 3.1/week[1] | ~3.7/week | 1.3/week[1] | ~1.8/week |
Efficacy in Irritable Bowel Syndrome with Constipation (IBS-C)
For IBS-C, the primary efficacy endpoint in two identical Phase 3 trials of plecanatide was the percentage of "overall responders." An overall responder was defined as a patient who experienced at least a 30% reduction from baseline in their worst abdominal pain and an increase of at least one CSBM per week from baseline, in the same week, for at least six of the 12 treatment weeks.[3][4]
In the first study, 30.2% of patients in the 3 mg plecanatide group and 29.5% in the 6 mg group were overall responders, compared to 17.8% in the placebo group (p<0.001 for both).[3][4] The second study showed similar results, with 21.5% (3 mg) and 24.0% (6 mg) of plecanatide-treated patients meeting the overall responder criteria, versus 14.2% for placebo (p=0.009 and p<0.001, respectively).[3][4]
Linaclotide's efficacy in IBS-C was demonstrated in two Phase 3 trials where the primary endpoint was a composite of improvement in abdominal pain and CSBMs for at least half of the treatment weeks. In a pooled analysis, approximately 34% of patients treated with linaclotide 290 mcg were responders, compared to 14-21% of placebo-treated patients.
Table 2: Comparison of Efficacy in Irritable Bowel Syndrome with Constipation (12-Week Phase 3 Trials)
| Endpoint | Plecanatide (3 mg) | Plecanatide (6 mg) | Linaclotide (290 mcg) | Placebo (Plecanatide Trials) | Placebo (Linaclotide Trials) |
| Overall Responders (Pain and CSBM) | 25.6% (Pooled)[5] | 26.7% (Pooled)[5] | ~34% (Pooled) | 16.0% (Pooled)[5] | ~14-21% (Pooled) |
| Sustained Responders | 24.3% (Pooled)[5] | 25.6% (Pooled)[5] | Not Reported | 15.6% (Pooled)[5] | Not Reported |
Safety and Tolerability
The most common adverse event associated with both plecanatide and linaclotide is diarrhea. However, the incidence of diarrhea appears to be lower with plecanatide. In the CIC trials, diarrhea was reported in 5.9% of patients taking 3 mg of plecanatide and 5.7% of those on the 6 mg dose, compared to 1.3% for placebo.[1] For IBS-C, the rates were 4.3% (3 mg) and 4.0% (6 mg), versus 1.0% for placebo.[3][4] Discontinuation rates due to diarrhea were also low for plecanatide.[3][4][6]
In contrast, Phase 3 trials of linaclotide for CIC reported diarrhea in 16% of patients taking the 145 mcg dose, and for IBS-C, the rate was approximately 20% with the 290 mcg dose.
Table 3: Comparison of Common Adverse Events (Incidence >2%)
| Adverse Event | Plecanatide (3 mg) - CIC[1] | Plecanatide (6 mg) - CIC[1] | Linaclotide (145 mcg) - CIC | Placebo (CIC)[1] | Plecanatide (3 mg) - IBS-C[3] | Plecanatide (6 mg) - IBS-C[3] | Linaclotide (290 mcg) - IBS-C | Placebo (IBS-C)[3] |
| Diarrhea | 5.9% | 5.7% | 16% | 1.3% | 4.3% | 4.0% | ~20% | 1.0% |
| Abdominal Pain | - | - | 7% | - | - | - | 7% | 5% |
| Flatulence | - | - | 6% | - | - | - | 4% | 2% |
| Headache | - | - | 5% | - | - | - | 4% | 3% |
| Abdominal Distension | - | - | 3% | - | - | - | 2% | 1% |
Experimental Protocols
The Phase 3 clinical trials for both plecanatide and linaclotide followed similar designs. They were multicenter, randomized, double-blind, and placebo-controlled studies involving adults with a diagnosis of CIC or IBS-C based on modified Rome III criteria.
Key Inclusion Criteria:
-
For CIC: Patients typically had fewer than three CSBMs per week and stool consistency of lumpy/hard for at least 25% of bowel movements.[1]
-
For IBS-C: Patients experienced abdominal pain and had constipation as the predominant bowel habit.[3][4]
Key Exclusion Criteria:
-
Evidence of other gastrointestinal disorders that could be the cause of constipation.[1][5]
-
History of major abdominal surgery.
-
Use of medications known to affect gastrointestinal motility.
Trial Design: Patients typically underwent a screening period and a baseline period of approximately two weeks to document symptoms before being randomized to receive the study drug or placebo. The treatment duration was generally 12 weeks, during which patients recorded their symptoms daily in electronic diaries.
Mechanism of Action: The Guanylate Cyclase-C Signaling Pathway
Plecanatide is a structural analog of human uroguanylin (B126073) and acts as an agonist of the guanylate cyclase-C (GC-C) receptor on the apical surface of intestinal epithelial cells.[7][8] Activation of GC-C leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[8][9] This has two main effects:
-
Activation of the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, leading to the secretion of chloride and bicarbonate into the intestinal lumen.[8] This increased fluid secretion softens the stool and accelerates intestinal transit.[8]
-
Extracellular cGMP is thought to reduce the activity of pain-sensing nerves in the intestine, which may contribute to the relief of abdominal pain in IBS-C.[8]
Caption: Plecanatide's GC-C signaling pathway.
Clinical Trial Workflow
The typical workflow for the Phase 3 clinical trials of plecanatide and its comparators is illustrated below.
References
- 1. A Randomized Phase III Clinical Trial of Plecanatide, a Uroguanylin Analog, in Patients With Chronic Idiopathic Constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy and safety of lubiprostone for the treatment of chronic idiopathic constipation: A phase 3, randomized, placebo-controlled study | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 4. s2.q4cdn.com [s2.q4cdn.com]
- 5. Plecanatide: a new guanylate cyclase agonist for the treatment of chronic idiopathic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercepharma.com [fiercepharma.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. Efficacy and safety of linaclotide in patients with irritable bowel syndrome with constipation: Chinese sub‐cohort analysis of a phase III, randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical trial: lubiprostone in patients with constipation-associated irritable bowel syndrome--results of two randomized, placebo-controlled studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Plecanatide Acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and compliant chemical handling is paramount. This guide provides essential, step-by-step procedures for the proper disposal of plecanatide (B610132) acetate (B1210297), a peptide-based therapeutic. Adherence to these protocols is a critical component of responsible research, protecting both personnel and the environment.
Immediate Safety and Logistical Information
Plecanatide acetate is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS). However, it is crucial to handle it with care, utilizing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In the event of a spill, absorb the liquid with an inert material and decontaminate surfaces with alcohol.
The disposal of pharmaceutical waste is regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, institutional and local regulations may have more stringent requirements. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on the form of the waste (liquid or solid) and the quantity. The following table summarizes the recommended disposal streams for different types of waste generated during research with this compound.
| Waste Type | Description | Recommended Disposal Stream |
| Unused or Expired this compound | Pure this compound (lyophilized powder) or prepared stock solutions. | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (Non-sharp) | Vials, pipette tips, tubes, and gloves contaminated with this compound. | Place in a designated, lined container labeled as "Hazardous Waste: this compound Contaminated Debris." |
| Contaminated Sharps | Needles, syringes, or other sharp objects contaminated with this compound. | Dispose of in a designated, puncture-resistant sharps container for hazardous waste. |
| Empty Packaging | Outer boxes and uncontaminated packaging inserts. | After removing or defacing all labels, these can typically be recycled or disposed of as general waste, provided they are not contaminated.[1] |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
For liquid waste containing this compound, chemical inactivation is a recommended step before disposal to denature the peptide and render it biologically inactive.
Materials:
-
Liquid waste containing this compound
-
10% bleach solution (final concentration of 0.5-1.0% sodium hypochlorite) or 1 M Sodium Hydroxide (NaOH)
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Designated hazardous waste container
Procedure:
-
Work in a Chemical Fume Hood: Prepare the inactivation solution in a designated chemical fume hood.
-
Select Inactivation Reagent: Choose a suitable inactivation reagent such as a 10% bleach solution or 1 M NaOH.[2]
-
Inactivate the Peptide Waste: Carefully and slowly add the liquid this compound waste to the inactivation solution. A common ratio is one part waste to ten parts inactivation solution.[2]
-
Allow for Sufficient Contact Time: Let the mixture stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralization (if necessary): If using a strong acid or base for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[2]
-
Dispose as Hazardous Waste: Following inactivation, dispose of the solution in a properly labeled hazardous waste container according to your institution's guidelines. Do not pour down the drain unless explicitly permitted by your EHS department. [2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a research environment.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Regulatory Compliance
It is the responsibility of the waste generator to classify and dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[3][4] The EPA's regulations under RCRA govern the management of hazardous waste from its generation to its final disposal.[5][6][7] For healthcare facilities, the EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals, including a ban on sewering such waste.[6][8] While research laboratories may not fall directly under all healthcare facility regulations, these rules represent best practices for protecting the environment.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the laboratory.
References
- 1. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Plecanatide Acetate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Plecanatide acetate (B1210297). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risk.
Hazard Identification and Risk Assessment
While Plecanatide acetate is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS), it is imperative to handle it with care to avoid unnecessary exposure.[1] A thorough risk assessment should be conducted before commencing any work.
Engineering Controls
Proper engineering controls are the first line of defense in minimizing exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] When working with the solid or powdered form, or when there is a risk of generating dust or aerosols, a chemical fume hood or other suitable exhaust ventilation should be used.[1][2]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to prevent direct contact and inhalation.[2]
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects eyes from dust, splashes, and aerosols.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents direct skin contact with the substance.[1][2] |
| Body Protection | Impervious clothing, such as a lab coat | Protects skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) | Recommended when handling powders to avoid inhaling dust particles.[1][2] |
Safe Handling and Operational Procedures
Follow these procedural steps for the safe handling of this compound:
-
Preparation: Before handling, ensure all engineering controls are functioning correctly and all required PPE is donned properly.
-
Handling:
-
Post-Handling:
First Aid Measures
In the event of exposure, take the following immediate actions:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek prompt medical attention.[1][2]
-
Skin Contact: Remove any contaminated clothing.[2] Thoroughly rinse the affected skin area with large amounts of water.[1][2] If irritation develops or persists, consult a physician.[2]
-
Inhalation: Move the exposed individual to an area with fresh air.[2] If breathing becomes difficult, provide respiratory support and seek medical attention.[2]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Contact a physician for guidance.[1]
Disposal Plan
All waste materials must be managed in accordance with institutional policies and regulations.
-
Unused Product: Dispose of unused this compound in accordance with all applicable federal, state, and local environmental regulations.[2]
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, lab coats, and cleaning materials, should be considered contaminated. Dispose of these materials as chemical waste according to your institution's guidelines.
Quantitative Data
The following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C₆₇H₁₀₈N₁₈O₂₈S₄[1] |
| Molecular Weight | 1741.94 g/mol [1] |
| CAS Number | 1075732-84-1[1] |
| Occupational Exposure Limits (OELs) | No occupational exposure limit values have been established for this product.[1] |
Experimental Workflow Visualization
The diagram below illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
